Technical Documentation Center

3-Methoxy-1-methyl-1H-indazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methoxy-1-methyl-1H-indazol-5-amine

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Methoxy-1-methyl-1H-indazol-5-amine in Kinase Inhibitor Discovery

Executive Summary In modern targeted drug discovery, the selection of highly optimized heterocyclic building blocks is paramount. 3-Methoxy-1-methyl-1H-indazol-5-amine has emerged as a structurally privileged intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted drug discovery, the selection of highly optimized heterocyclic building blocks is paramount. 3-Methoxy-1-methyl-1H-indazol-5-amine has emerged as a structurally privileged intermediate, particularly in the development of Spleen Tyrosine Kinase (Syk) inhibitors. This technical guide details the compound's core physicochemical properties—specifically its molecular weight and formula[1]—and provides an authoritative, self-validating synthetic methodology based on established patent literature[2].

Core Chemical Specifications

The fundamental properties of 3-Methoxy-1-methyl-1H-indazol-5-amine dictate its utility in fragment-based drug design (FBDD). Its highly optimized mass ensures that downstream coupling reactions (e.g., forming complex nicotinamide derivatives) do not push the final Active Pharmaceutical Ingredient (API) beyond Lipinski’s Rule of Five threshold (MW < 500 Da).

PropertyValueCausality / Significance in Drug Design
Molecular Formula C9H11N3OProvides a balanced ratio of heteroatoms for optimal hydrogen bonding.
Molecular Weight 177.20 g/mol Ideal fragment size; leaves a ~320 Da budget for further structural elaboration.
SMILES Code NC1=CC2=C(N(C)N=C2OC)C=C1Defines the exact regiochemistry of the 1-methyl and 3-methoxy groups.
CAS Registry Number 1354225-63-0Unique identifier required for global sourcing and regulatory documentation.

Data supported by [1].

Structural Rationale in Drug Design

The exact molecular formula (C9H11N3O) is not coincidental; it is the result of precise medicinal chemistry optimization:

  • The 1H-Indazole Scaffold: Mimics the purine ring of ATP, allowing the core to anchor deeply into the highly conserved ATP-binding hinge region of kinases.

  • 1-Methyl Substitution: Unsubstituted indazoles are prone to annular tautomerization. By methylating the N1 position, the molecule is locked into a single, predictable conformation, which reduces the entropic penalty upon target binding and enhances kinase selectivity.

  • 3-Methoxy Group: The oxygen atom serves as a subtle hydrogen bond acceptor, while the methyl group occupies small lipophilic pockets in the kinase active site. Furthermore, the electron-donating nature of the methoxy group modulates the pKa of the indazole ring.

  • 5-Amine Handle: Acts as the primary synthetic vector. The nucleophilic amine is primed for rapid amide coupling with various electrophiles (e.g., acyl chlorides or carboxylic acids) to generate potent Syk inhibitors[2].

Experimental Workflow: Synthesis and Isolation

The synthesis of 3-Methoxy-1-methyl-1H-indazol-5-amine requires strict regiocontrol. The following self-validating protocol is adapted from patent , which outlines the preparation of Syk-inhibitory nicotinamide derivatives[2].

Step 1: N- and O-Alkylation
  • Objective: Convert 5-nitro-1H-indazol-3-ol to 3-methoxy-1-methyl-5-nitro-1H-indazole.

  • Methodology: Suspend sodium hydride (NaH, 60% in oil, 60 mg) in anhydrous DMF (2 mL). Add 5-nitro-1H-indazol-3-ol (112 mg) and iodomethane (0.5 mL). Stir at room temperature for 10 minutes.

  • Causality: NaH is a strong, non-nucleophilic base that effectively deprotonates both the hydroxyl group at C3 and the nitrogen at N1. The vast excess of iodomethane drives the exhaustive di-alkylation. DMF is chosen as a polar aprotic solvent to accelerate the SN2 reaction by leaving the nucleophilic anions highly solvated and reactive.

  • Validation Checkpoint: Quench with water, extract with chloroform, and purify via silica gel chromatography. LC-MS must confirm an intermediate mass of m/z 208 [M+H]+ [2].

Step 2: Catalytic Hydrogenation (Reduction)
  • Objective: Reduce the nitro group to yield the final 5-amine (C9H11N3O).

  • Methodology: Dissolve the intermediate (132 mg) in methanol (10 mL). Subject to continuous-flow hydrogenation using an H-Cube® reactor (70 °C, 50 bar H2, 2 mL/min flow rate) over a 10% Pd/C catalyst cartridge.

  • Causality: Continuous-flow hydrogenation is selected over batch processing to maximize safety (avoiding large volumes of pressurized H2) and to ensure rapid, quantitative reduction. The 10% Pd/C cleanly reduces the nitro group to an amine without risking hydrogenolysis of the delicate methoxy ether.

  • Validation Checkpoint: Evaporate the solvent. The final product should present as a red/yellow solid. LC-MS must confirm the exact molecular weight with a peak at m/z 178 [M+H]+ (corresponding to the 177.20 g/mol neutral mass)[2].

SynthWorkflow Node1 5-Nitro-1H-indazol-3-ol (Starting Material) Node2 3-Methoxy-1-methyl- 5-nitro-1H-indazole Node1->Node2 MeI, NaH, DMF 10 min, RT Node3 3-Methoxy-1-methyl- 1H-indazol-5-amine (MW: 177.20) Node2->Node3 H2 (50 bar), Pd/C MeOH, 70°C

Fig 1: Two-step synthetic workflow for 3-Methoxy-1-methyl-1H-indazol-5-amine.

Pharmacological Application: Syk Signaling Modulation

Once synthesized, 3-Methoxy-1-methyl-1H-indazol-5-amine is coupled to nicotinic acid derivatives to form potent inhibitors of Spleen Tyrosine Kinase (Syk). Syk is a critical node in B-cell receptor (BCR) signaling. By occupying the ATP-binding site of Syk, the indazole derivative halts downstream signal transduction (e.g., PLCγ2 activation), thereby suppressing the aberrant immune responses characteristic of autoimmune diseases and B-cell malignancies[2].

SykInhibition BCR B-Cell Receptor (BCR) Syk Syk Kinase BCR->Syk Phosphorylation PLCg2 PLCγ2 Activation Syk->PLCg2 Signal Transduction Inhibitor Indazole-based Inhibitor Inhibitor->Syk Binds ATP Hinge NFAT NFAT / NF-κB Gene Transcription PLCg2->NFAT Calcium Release

Fig 2: Pharmacological mechanism of indazole-derived Syk inhibitors in BCR signaling.

References

  • Title: CA2861202A1 - Nicotinamide derivatives or salt thereof having syk-inhibitory activity Source: Google Patents URL

Sources

Exploratory

Technical Whitepaper &amp; Safety Data Guide: 3-Methoxy-1-methyl-1H-indazol-5-amine

Executive Summary 3-Methoxy-1-methyl-1H-indazol-5-amine (CAS: 1354225-63-0) is a highly specialized heterocyclic building block primarily utilized in the rational design and synthesis of Spleen Tyrosine Kinase (Syk) inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-1-methyl-1H-indazol-5-amine (CAS: 1354225-63-0) is a highly specialized heterocyclic building block primarily utilized in the rational design and synthesis of Spleen Tyrosine Kinase (Syk) inhibitors[1]. As a critical precursor in pharmaceutical development, its structural geometry allows derived drug candidates to competitively bind to kinase active sites, offering therapeutic pathways for autoimmune diseases (such as rheumatoid arthritis) and B-cell malignancies[2]. This guide synthesizes the compound's physicochemical properties, safety handling protocols, and validated synthetic methodologies for laboratory professionals.

Molecular Identity & Physicochemical Profiling

Accurate molecular identification is the first step in establishing a self-validating experimental workflow. The quantitative data below summarizes the core properties required for analytical verification (e.g., mass spectrometry and chromatography)[3].

PropertySpecification
Chemical Name 3-Methoxy-1-methyl-1H-indazol-5-amine
CAS Number 1354225-63-0
Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
SMILES String NC1=CC2=C(N(C)N=C2OC)C=C1
Expected LC-MS (m/z) 178 [M+H]+
Retention Time (RT) ~0.44 min (Standard reverse-phase HPLC)[1]

Safety Data Sheet (SDS) & Hazard Identification

Handling indazole-amines requires strict adherence to chemical safety protocols to prevent acute toxicity and environmental contamination. Based on analogous indazole derivatives, the following safety parameters must be enforced[3].

CategoryProtocol / Specification
GHS Hazard Statements H302 : Harmful if swallowed. H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation.
Precautionary Statements P261 : Avoid breathing dust/fume/gas/mist/vapors/spray. P280 : Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
Required PPE Nitrile gloves (double-layer recommended), chemical splash goggles, flame-resistant lab coat, and a NIOSH-approved N95/P100 particulate respirator if handling dry powders outside a fume hood.
Storage & Handling Store sealed in a dry, well-ventilated area. Cold-chain transportation is recommended, with long-term storage at room temperature or refrigerated (2-8°C) away from strong oxidizing agents[3].

Mechanistic Causality: The Indazole Scaffold in Syk Inhibition

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) and Fc receptor signaling cascades[4]. Aberrant Syk activation is a primary driver in the pathogenesis of autoimmune disorders and inflammatory diseases[5].

Why use 3-Methoxy-1-methyl-1H-indazol-5-amine? The indazole core is strategically chosen for its bioisosteric resemblance to the purine ring of ATP. When functionalized into a mature drug candidate (e.g., via amide coupling at the 5-amine position), the indazole nitrogen atoms form critical hydrogen bonds with the hinge region of the Syk kinase domain—specifically interacting with residues such as Alanine 451[2]. This ATP-competitive inhibition physically blocks the kinase active site, preventing the phosphorylation of downstream effectors like PLCγ2. Consequently, this halts calcium-dependent NFAT translocation and suppresses pathogenic B-cell proliferation[4].

SykPathway BCR B-Cell Receptor (BCR) Activation Syk Spleen Tyrosine Kinase (Syk) Phosphorylation BCR->Syk Recruits & Activates PLCg2 PLCγ2 Activation & Calcium Release Syk->PLCg2 Phosphorylates Inhibitor Indazole-Derived Syk Inhibitor Inhibitor->Syk Blocks ATP Pocket NFAT NFAT / NF-κB Nuclear Translocation PLCg2->NFAT Ca2+ Signaling Proliferation B-Cell Proliferation & Inflammatory Response NFAT->Proliferation Gene Transcription

Mechanism of action for Syk inhibitors derived from 3-Methoxy-1-methyl-1H-indazol-5-amine.

Experimental Synthesis Protocol & Validation

The synthesis of 3-Methoxy-1-methyl-1H-indazol-5-amine requires strict control over regioselectivity and chemoselectivity. The following self-validating protocol details the two-step conversion from 5-Nitro-1H-indazol-3-ol, ensuring high yield and purity[6].

Step 1: Regioselective O- and N-Methylation
  • Causality: To establish the 3-methoxy and 1-methyl substituents, the starting material must be fully deprotonated. Sodium hydride (NaH) acts as a strong base to abstract protons from both the hydroxyl group and the indazole nitrogen. The aprotic polar solvent (DMF) solvates the resulting anion, maximizing its nucleophilicity for a dual SN2 attack on iodomethane (CH3I).

  • Methodology:

    • Suspend 60 mg of NaH (60% dispersion in mineral oil) in 2 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Slowly add 112 mg of 5-Nitro-1H-indazol-3-ol to the suspension. Stir at room temperature (20-25°C) for 10 minutes to ensure complete deprotonation.

    • Dropwise add 0.5 mL of iodomethane (CH3I). Monitor the exothermic reaction carefully.

    • Quench the reaction with distilled water and extract the aqueous layer three times with chloroform.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • In-Process Validation: Purify the residue via silica gel chromatography (n-hexane:ethyl acetate = 1:0 to 1:1). The intermediate, 3-methoxy-1-methyl-5-nitro-1H-indazole, isolates as a yellow solid. Confirm identity via LC-MS (Expected m/z: 208 [M+H]+)[1].

Step 2: Chemoselective Catalytic Hydrogenation
  • Causality: The nitro group must be reduced to a primary amine to serve as a coupling handle for downstream functionalization. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected because it chemoselectively reduces the -NO2 group to -NH2 without cleaving the newly formed methoxy ether or saturating the aromatic indazole core.

  • Methodology:

    • Dissolve the purified 3-methoxy-1-methyl-5-nitro-1H-indazole in 10 mL of HPLC-grade Methanol (MeOH).

    • Subject the solution to continuous-flow hydrogenation (e.g., using an H-Cube system) over a 10% Pd/C catalyst cartridge.

    • Set reactor parameters to 70°C, 50 bar H2 pressure, and a flow rate of 2 mL/min.

    • Collect the eluent and distill the solvent away under reduced pressure.

  • Final Validation: The target compound, 3-Methoxy-1-methyl-1H-indazol-5-amine, isolates as a solid. Confirm final purity and identity via LC-MS (Expected m/z: 178[M+H]+, RT: ~0.44 min)[6].

Synthesis A 5-Nitro-1H-indazol-3-ol (Starting Material) B 3-Methoxy-1-methyl- 5-nitro-1H-indazole (Intermediate) A->B CH3I, NaH, DMF Deprotonation & Methylation C 3-Methoxy-1-methyl- 1H-indazol-5-amine (Target Compound) B->C H2, Pd/C Nitro Reduction

Two-step chemoselective synthesis workflow of 3-Methoxy-1-methyl-1H-indazol-5-amine.

References

  • Patent CA2861202A1 - Nicotinamide derivatives or salt thereof having syk-inhibitory activity.
  • Product Data: 1354225-63-0 - 3-Methoxy-1-methyl-1H-indazol-5-amine. BLD Pharm.
  • A Novel Syk Kinase-Selective Inhibitor Blocks Antigen Presentation of Immune Complexes in Dendritic Cells. PubMed / NIH.
  • A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflamm

Sources

Foundational

The Therapeutic Potential of 3-Methoxy-1-methyl-1H-indazol-5-amine Derivatives: A Technical Whitepaper

Executive Summary The indazole ring system is a highly privileged scaffold in modern medicinal chemistry, serving as the core structural motif for numerous FDA-approved drugs and clinical candidates. Among its highly fun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring system is a highly privileged scaffold in modern medicinal chemistry, serving as the core structural motif for numerous FDA-approved drugs and clinical candidates. Among its highly functionalized variants, 3-Methoxy-1-methyl-1H-indazol-5-amine (CAS: 1354225-63-0) has emerged as a critical pharmacophore and synthetic intermediate[1]. The strategic placement of a methoxy group at the C3 position and a methyl group at the N1 position locks the indazole tautomerization, thereby enhancing target selectivity, improving lipophilicity, and optimizing the electronic distribution of the 5-amino group for subsequent coupling reactions[2].

This technical guide explores the mechanistic rationale, synthetic workflows, and pharmacological applications of 3-Methoxy-1-methyl-1H-indazol-5-amine derivatives, focusing primarily on their dual utility as Spleen Tyrosine Kinase (Syk) inhibitors for autoimmune/allergic diseases[3] and kinase-targeting anticancer agents [4][5].

Mechanistic Rationale & Target Engagement

Structural Advantages of the Scaffold

The 3-methoxy-1-methyl-1H-indazole core provides a rigid, planar aromatic system that perfectly mimics the adenine ring of ATP.

  • N1-Methylation: Prevents annular tautomerism, locking the molecule into the 1H-indazole form. This reduces the entropic penalty upon binding to the kinase hinge region and prevents off-target interactions[2].

  • C3-Methoxy Group: Acts as a hydrogen bond acceptor. In the context of kinase active sites, it can interact with conserved lysine or threonine gatekeeper residues, while also increasing the electron density of the aromatic system.

  • C5-Amine: Serves as the primary synthetic vector. Derivatization at this position via amide coupling (e.g., with nicotinic acids) or nucleophilic aromatic substitution (e.g., with chloropyrimidines) yields the final therapeutic agents[3][4].

Spleen Tyrosine Kinase (Syk) Inhibition

Syk is a non-receptor tyrosine kinase essential for immune cell signaling. In B-cells and mast cells, Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) on the FcεRI or B-cell receptor (BCR)[3]. Nicotinamide derivatives of 3-methoxy-1-methyl-1H-indazol-5-amine act as potent, ATP-competitive Syk inhibitors. By blocking Syk, these derivatives halt downstream PLCγ and PI3K pathways, preventing mast cell degranulation (Type I allergy) and aberrant B-cell proliferation (rheumatoid arthritis, lymphoma)[3].

Anticancer Activity via Indazol-Pyrimidine Hybrids

When the 5-amine is coupled with pyrimidine derivatives, the resulting hybrids exhibit potent antiproliferative activity. These derivatives target tumor angiogenesis (via VEGFR kinases) and cell cycle regulation, demonstrating significant cytotoxicity against solid tumor cell lines such as MCF-7 (breast), A549 (lung), and Caco-2 (colorectal)[4][5].

SykPathway Stimulus Allergen / Autoantigen Receptor FcεRI / B-Cell Receptor (BCR) Stimulus->Receptor Crosslinking Syk Syk Kinase (Active) Receptor->Syk ITAM Phosphorylation Downstream Downstream Effectors (PLCγ, PI3K, Akt, NF-κB) Syk->Downstream Signal Transduction Drug Indazol-5-amine Derivative (Syk Inhibitor) Drug->Syk ATP-Competitive Inhibition Response Pathological Response (Degranulation / Proliferation) Downstream->Response

Diagram 1: Mechanism of action of indazol-5-amine derivatives in the Syk signaling pathway.

Quantitative Pharmacological Data

The derivatization of the 3-methoxy-1-methyl-1H-indazol-5-amine scaffold yields compounds with sub-micromolar to nanomolar efficacy. Below is a synthesized data summary comparing the in vitro efficacy of various indazole-based derivatives against key targets[3][4][5].

Derivative ClassPrimary TargetCell Line / AssayIC₅₀ Value (µM)Therapeutic Indication
Nicotinamide-Indazole Syk KinaseKinase Assay (Cell-free)0.015 - 0.050Rheumatoid Arthritis, Allergy[3]
Nicotinamide-Indazole JAK KinaseKinase Assay (Cell-free)0.100 - 0.350Autoimmune Diseases[3]
Indazol-Pyrimidine (4a) Cell Cycle / VEGFRMCF-7 (Breast Cancer)4.08Oncology[4]
Indazol-Pyrimidine (5f) Cell Cycle / VEGFRMCF-7 (Breast Cancer)1.85Oncology[4]
Indazol-Pyrimidine (5f) Cell Cycle / VEGFRCaco-2 (Colorectal)1.05Oncology[4]
Staurosporine (Control) Pan-KinaseMCF-7 (Breast Cancer)8.02Reference Standard[4]

Note: The indazol-pyrimidine derivatives consistently outperform the reference pan-kinase inhibitor Staurosporine in MCF-7 cell lines, highlighting the privileged nature of the indazole scaffold[4].

Self-Validating Experimental Protocols

To ensure scientific rigor and reproducibility, the following workflows detail the synthesis and biological evaluation of these derivatives. The protocols are designed with built-in validation steps (e.g., TLC monitoring, Z'-factor calculations) to ensure data trustworthiness.

Protocol 4.1: Synthesis of Indazol-Pyrimidine Hybrids

Causality Check: Nucleophilic aromatic substitution is chosen here because the electron-withdrawing nature of the pyrimidine ring makes its halogens highly susceptible to nucleophilic attack by the electron-rich 5-amino group of the indazole[4][5].

  • Preparation of Reagents: Dissolve 3-Methoxy-1-methyl-1H-indazol-5-amine (1.0 eq, 0.027 mol) and 2,4-dichloropyrimidine (1.0 eq, 0.027 mol) in 8 mL of anhydrous ethanol[5].

  • Catalysis & Reflux: Add Triethylamine (1.0 eq) dropwise to neutralize the HCl generated during the reaction. Reflux the mixture at 80 °C for 4–6 hours[5].

  • Reaction Monitoring: Monitor reaction progression via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the primary amine spot validates completion.

  • Isolation: Cool the mixture to room temperature. Filter the formed precipitate, wash thoroughly with cold water to remove triethylamine hydrochloride salts, and dry under vacuum[5].

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure N-(2-chloropyrimidin-4-yl)-3-methoxy-1-methyl-1H-indazol-5-amine intermediate[5].

Protocol 4.2: High-Throughput TR-FRET Syk Kinase Assay

Causality Check: TR-FRET is selected over standard ELISA because it eliminates background auto-fluorescence from the chemical compounds, ensuring high signal-to-noise ratios when screening indazole derivatives.

  • Assay Setup: In a 384-well low-volume plate, add 5 µL of the indazole derivative (serially diluted in DMSO, final DMSO concentration <1%).

  • Enzyme Addition: Add 10 µL of recombinant human Syk kinase (0.5 nM final concentration) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 10 µL of a substrate mix containing ATP (at the

    
     value, ~15 µM) and ULight-labeled generic TK peptide substrate (100 nM).
    
  • Incubation & Termination: Incubate for 60 minutes at 22 °C. Stop the reaction by adding 10 µL of EDTA (30 mM final) containing Europium-anti-phosphotyrosine antibody (2 nM).

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

    • Self-Validation: Calculate the Z'-factor using positive (DMSO only) and negative (no enzyme) controls. A Z'-factor > 0.6 validates the assay's robustness.

AssayWorkflow Step1 1. Compound Synthesis & QC (NMR, LC-MS) Step2 2. TR-FRET Kinase Assay (Syk/JAK Target) Step1->Step2 Step3 3. MTT Cytotoxicity (MCF-7, A549 Cells) Step2->Step3 Step4 4. In Vivo Efficacy (Murine Models) Step3->Step4

Diagram 2: Sequential drug discovery workflow for evaluating indazol-5-amine derivatives.

Future Perspectives in Drug Development

The 3-methoxy-1-methyl-1H-indazol-5-amine scaffold offers exceptional versatility. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies of its pyrimidine and nicotinamide derivatives consistently show compliance with Lipinski’s Rule of Five and Veber’s rules, predicting excellent oral bioavailability and low hepatotoxicity[6].

Moving forward, the structural rigidification provided by the N1-methyl group and the electronic tuning from the C3-methoxy group will allow researchers to design next-generation dual-target inhibitors (e.g., Syk/JAK dual inhibitors)[3]. This holds immense promise for overcoming resistance mechanisms in refractory hematological malignancies and severe autoimmune disorders.

References

  • Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines National Center for Biotechnology Information (NIH / PMC)[Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies MDPI - Molecules[Link]

  • Nicotinamide derivatives or salt thereof having syk-inhibitory activity (CA2861202A1)
  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents (PDF) ResearchGate[Link]

  • chemPUR Feinchemikalien und Forschungsbedarf GmbH - 3-METHOXY-1-METHYL-1H-INDAZOL-5-AMINE ChemBuyersGuide[Link]

Sources

Exploratory

3-Methoxy-1-methyl-1H-indazol-5-amine PubChem CID information

An in-depth technical analysis of 3-Methoxy-1-methyl-1H-indazol-5-amine requires a comprehensive understanding of its structural utility, physicochemical profile, and its critical role as an advanced intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-Methoxy-1-methyl-1H-indazol-5-amine requires a comprehensive understanding of its structural utility, physicochemical profile, and its critical role as an advanced intermediate in the synthesis of kinase inhibitors.

While specific PubChem CID assignments can occasionally lag or be merged for highly specialized intermediates, this compound is globally indexed and commercially validated under CAS Registry Number 1354225-63-0 [1],[2].

This whitepaper provides a rigorous breakdown of its chemical properties, its mechanistic role in Spleen Tyrosine Kinase (Syk) inhibitor development, and the precise, causality-driven synthetic protocols required for its preparation.

Chemical Identity and Physicochemical Profiling

The indazole pharmacophore is a "privileged scaffold" in medicinal chemistry, frequently utilized to mimic the purine ring of ATP in kinase active sites. The specific substitution pattern of 3-Methoxy-1-methyl-1H-indazol-5-amine locks the tautomeric state of the indazole ring, providing a predictable, rigid 3D conformation. The primary amine at the C5 position serves as the critical synthetic vector (e.g., for amide coupling with nicotinic acid derivatives)[3].

Table 1: Quantitative Physicochemical Summary

PropertyQuantitative Value / Description
Chemical Name 3-Methoxy-1-methyl-1H-indazol-5-amine
CAS Registry Number 1354225-63-0
Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
Monoisotopic Mass 177.0902 Da
MS (ESI) m/z 178[M+H]⁺
Chromatographic RT 0.44 min (Standard LC-MS)
Topological Polar Surface Area ~51.1 Ų

Mechanistic Role in Drug Development (Syk Inhibition)

3-Methoxy-1-methyl-1H-indazol-5-amine is primarily documented as a crucial building block in the synthesis of[3].

The Causality of the Target: Syk is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling. When the BCR is engaged, Lyn kinase phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs), which recruit and activate Syk. Active Syk then propagates the signal through downstream effectors like PLCγ2 and the PI3K/Akt pathway, leading to calcium mobilization, NFAT activation, and NF-κB-mediated cell survival. By coupling 3-Methoxy-1-methyl-1H-indazol-5-amine to highly optimized binding moieties, researchers create potent Syk inhibitors that halt aberrant B-cell proliferation in autoimmune diseases (e.g., rheumatoid arthritis) and hematological malignancies.

Syk_Signaling BCR B-Cell Receptor (BCR) Lyn Lyn Kinase BCR->Lyn Phosphorylation Syk Syk (Target of Indazole Derivatives) Lyn->Syk Recruitment & Activation PLCg2 PLCγ2 Syk->PLCg2 Signal Transduction PI3K PI3K / Akt Syk->PI3K Signal Transduction NFAT NFAT Activation (Inflammation) PLCg2->NFAT Calcium Flux NFkB NF-κB Activation (Cell Survival) PI3K->NFkB Kinase Cascade

Fig 1: BCR-dependent Syk signaling cascade targeted by indazole-derived kinase inhibitors.

Synthetic Methodology and Reaction Causality

The synthesis of this compound relies on a highly efficient, two-step protocol starting from 5-nitro-1H-indazol-3-ol. This pathway demonstrates excellent chemoselectivity and modern flow-chemistry principles[3].

Step 1: Dual Alkylation (Orthogonal Protection Strategy) The starting material utilizes a nitro group at C5 rather than a free amine. This is a deliberate "oxidation-state protecting group" strategy. If the amine were present, it would aggressively compete for the electrophile (iodomethane), leading to over-alkylation. Sodium hydride (NaH) is used in excess (~2.4 eq) to deprotonate both the highly acidic C3-hydroxyl and the N1-proton, forming a di-anion. A massive excess of iodomethane drives the simultaneous N- and O-methylation to completion in just 10 minutes at room temperature.

Step 2: Continuous Flow Catalytic Hydrogenation Reducing nitroaromatics in batch reactors can be highly exothermic and hazardous. To mitigate this, the protocol employs a continuous flow reactor (e.g., H-Cube). By passing the dissolved intermediate over a 10% Pd/C catalyst cartridge at 70°C under 50 bar of hydrogen pressure, the system ensures rapid mass transfer, strict temperature control, and complete reduction of the nitro group to the primary amine without degrading the indazole core.

Synthesis_Workflow SM 5-Nitro-1H-indazol-3-ol (Starting Material) Step1 Dual Alkylation NaH, MeI, DMF SM->Step1 RT, 10 min Int 3-Methoxy-1-methyl- 5-nitro-1H-indazole Step1->Int RT, 10 min Step2 Flow Hydrogenation 10% Pd/C, H2 (50 bar) Int->Step2 70°C, 2 mL/min Prod 3-Methoxy-1-methyl- 1H-indazol-5-amine Step2->Prod 70°C, 2 mL/min

Fig 2: Two-step synthetic workflow utilizing dual alkylation and continuous flow hydrogenation.

Experimental Protocols

The following self-validating protocols are adapted from established patent literature for the synthesis of Syk-inhibitory intermediates[3].

Protocol A: Synthesis of 3-Methoxy-1-methyl-5-nitro-1H-indazole
  • Preparation: Suspend sodium hydride (60% dispersion in mineral oil, 60 mg, ~1.5 mmol) in anhydrous DMF (2 mL) under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add 5-nitro-1H-indazol-3-ol (112 mg, ~0.62 mmol) and iodomethane (0.5 mL, ~8.0 mmol) to the suspension.

  • Reaction: Stir the mixture at room temperature for exactly 10 minutes. The massive excess of MeI ensures rapid kinetic conversion.

  • Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with chloroform (3x). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Distill the solvent under reduced pressure. Purify the residue via silica gel chromatography (gradient: n-hexane to ethyl acetate = 1:0 to 1:1).

  • Validation: Isolate the yellow solid (Yield: ~31 mg). Confirm identity via LC-MS: Expected m/z 208[M+H]⁺, RT ~1.33 min.

Protocol B: Continuous Flow Synthesis of 3-Methoxy-1-methyl-1H-indazol-5-amine
  • Preparation: Dissolve the 3-methoxy-1-methyl-5-nitro-1H-indazole intermediate in methanol (MeOH) to create a homogenous solution (e.g., ~13 mg/mL concentration).

  • Reactor Setup: Equip a continuous flow hydrogenation reactor (e.g., H-Cube) with a 10% Pd/C catalyst cartridge.

  • Parameters: Set the system parameters to a temperature of 70°C, a hydrogen pressure of 50 bar, and a flow rate of 2 mL/min.

  • Execution: Pass the MeOH solution through the reactor. The high pressure and temperature ensure complete reduction within the short residence time of the catalyst bed.

  • Workup: Collect the eluent and remove the solvent under reduced pressure to yield the product as a solid.

  • Validation: Confirm complete reduction via LC-MS: Expected m/z 178 [M+H]⁺, RT ~0.44 min. The disappearance of the m/z 208 peak confirms the absence of unreacted starting material.

References

  • Google Patents (CA2861202A1). Nicotinamide derivatives or salt thereof having syk-inhibitory activity. Astellas Pharma Inc. Accessed March 3, 2026.

Sources

Foundational

Physicochemical Profiling and Solubility Dynamics of 3-Methoxy-1-methyl-1H-indazol-5-amine in DMSO and Aqueous Media

Executive Summary & Molecular Architecture In early-stage drug discovery and lead optimization, the physicochemical behavior of synthetic building blocks dictates the success of downstream biological assays and formulati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

In early-stage drug discovery and lead optimization, the physicochemical behavior of synthetic building blocks dictates the success of downstream biological assays and formulation strategies. 3-Methoxy-1-methyl-1H-indazol-5-amine (CAS: 1354225-63-0) is a highly versatile heterocyclic intermediate, frequently utilized in the design of targeted therapeutics, notably Spleen Tyrosine Kinase (Syk) inhibitors[1].

As a Senior Application Scientist, I approach the solubility of this compound not as a static metric, but as a dynamic thermodynamic equilibrium governed by its specific molecular architecture. The molecule features a rigid, lipophilic indazole core, an electron-donating methoxy group, an N-methyl substitution, and a primary amine at the 5-position. This specific interplay between lipophilicity (the core) and hydrogen-bonding potential (the amine and methoxy groups) fundamentally dictates its solvation thermodynamics in both organic vehicles and aqueous buffers.

Solvation Thermodynamics: Causality in Different Media

DMSO Solubility: The Aprotic Advantage

Dimethyl sulfoxide (DMSO) is the universal vehicle for in vitro screening. 3-Methoxy-1-methyl-1H-indazol-5-amine exhibits excellent solubility in anhydrous DMSO (>50 mg/mL). The causality behind this lies in DMSO's nature as a polar aprotic solvent. The highly polarized S=O bond in DMSO acts as a potent hydrogen-bond acceptor, interacting favorably with the primary amine (-NH


) protons of the indazole [4]. Concurrently, the hydrophobic methyl groups of the DMSO molecules effectively solvate the lipophilic indazole core. This dual-action solvation easily overcomes the compound's crystal lattice energy.
Aqueous Solubility: The pH-Dependent Bottleneck

In contrast, aqueous solubility at physiological pH (7.4) is inherently poor. At neutral pH, the compound exists primarily as an uncharged free base. The hydrophobic exclusion effect dominates; water molecules cannot favorably form a cavity around the lipophilic methoxy-methyl-indazole core without a significant entropic penalty.

However, the primary amine provides a critical pH-dependent solvation pathway. By lowering the pH below the amine's estimated pK


 (~4.5–5.5), the group becomes protonated to an ammonium cation (-NH

). This localized charge enables strong ion-dipole interactions with surrounding water molecules, exponentially increasing the compound's aqueous solubility.

SolvationMechanism A Crystal Lattice 3-Methoxy-1-methyl- 1H-indazol-5-amine B DMSO Solvation (H-bond Acceptor) A->B High Affinity (>50 mg/mL) C Aqueous (pH 7.4) (Hydrophobic Exclusion) A->C Low Affinity (<0.1 mg/mL) D Aqueous (pH 2.0) (Amine Protonation) A->D Ion-Dipole (>5 mg/mL)

Thermodynamic pathways of solvation in DMSO and aqueous media at varying pH levels.

Experimental Protocols: Self-Validating Systems

Solubility data is only as reliable as the assay used to generate it. To ensure scientific integrity, we employ two distinct, self-validating workflows: Thermodynamic and Kinetic solubility profiling.

Protocol A: Thermodynamic Solubility (The Gold Standard)

Thermodynamic solubility represents the true equilibrium between the solid crystalline lattice and the solvated state. The shake-flask method remains the industry reference standard [2].

  • Solid Addition: Accurately weigh an excess amount of solid 3-Methoxy-1-methyl-1H-indazol-5-amine (e.g., 5 mg) into a low-binding borosilicate glass vial. Causality: Maintaining a visible excess of solid ensures the system remains saturated and can reach true thermodynamic equilibrium without depleting the solid phase.

  • Solvent Introduction: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, or simulated gastric fluid pH 2.0). Record the initial pH of the buffer.

  • Equilibration: Seal the vial and agitate at 400 rpm at a constant 25°C or 37°C for 24 to 72 hours. Causality: Extended incubation is critical. It provides the activation energy and time required for any metastable amorphous domains to precipitate and convert into the lowest-energy crystalline polymorph, preventing false-positive supersaturation [2].

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Step: Pre-saturate the filter membrane by discarding the first 200 µL of filtrate. This accounts for and negates the non-specific binding of the lipophilic compound to the filter material.

  • Quantitation & Verification: Dilute the clarified supernatant into the linear dynamic range of an HPLC-UV or LC-MS/MS system. Quantify against a standard curve prepared in anhydrous DMSO. Self-Validation Step: Measure the pH of the remaining suspension. If the dissolution of the basic amine shifted the buffer's pH by >0.1 units, the assay must be repeated with a higher-capacity buffer.

SolubilityWorkflow A 1. Solid Compound (Excess Addition) B 2. Solvent Addition (Buffer / DMSO) A->B Suspension C 3. Equilibration (24-72h, 25°C/37°C) B->C Agitation D 4. Phase Separation (Centrifugation/Filtration) C->D Saturated state E 5. Quantitation (HPLC-UV / LC-MS) D->E Supernatant

Step-by-step shake-flask workflow for determining thermodynamic equilibrium solubility.
Protocol B: Kinetic Solubility (Assay Simulation)

Kinetic solubility mimics the conditions of high-throughput in vitro biological assays where a concentrated DMSO stock is spiked directly into an aqueous buffer [3].

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO. Ensure complete dissolution via vortexing and mild sonication[4].

  • Serial Dilution: Create a concentration gradient by spiking the DMSO stock into PBS (pH 7.4), keeping the final DMSO concentration strictly constant (typically 1% v/v) across all wells to prevent co-solvent artifacts.

  • Incubation & Detection: Incubate for 2 hours at room temperature. Utilize laser nephelometry (light scattering) to detect the onset of precipitation. Causality: Light scattering precisely indicates the kinetic boundary where the supersaturated solution nucleates and crashes out, defining the maximum workable concentration for biological assays before false-negatives occur [3].

Quantitative Data Summary

The following tables summarize the structural parameters and the expected solubility ranges derived from the compound's physicochemical profile.

Table 1: Physicochemical Properties of 3-Methoxy-1-methyl-1H-indazol-5-amine

PropertyValue / DescriptionImpact on Solvation
CAS Number 1354225-63-0N/A
Molecular Formula C

H

N

O
N/A
Molecular Weight 177.20 g/mol Low MW favors favorable diffusion kinetics.
LogP (Estimated) 1.5 – 2.5Moderate lipophilicity; drives poor neutral aqueous solubility.
pK

(Amine)
~4.5 – 5.5Enables pH-dependent protonation and solubility shifts.

Table 2: Estimated Solubility Profile across Media

Solvent / MediumMethodExpected Solubility RangeSolvation Mechanism
Anhydrous DMSO Visual / NMR> 50 mg/mL (> 200 mM)H-bond acceptance (S=O) and lipophilic cavity formation.
PBS Buffer (pH 7.4) Thermodynamic< 0.1 mg/mLHydrophobic exclusion; compound remains as an uncharged free base.
Acidic Buffer (pH 2.0) Thermodynamic> 5.0 mg/mLIon-dipole interactions driven by primary amine protonation (-NH

).
PBS + 1% DMSO Kinetic10 - 50 µMTransient supersaturation before solvent-shift nucleation.

References

  • Nicotinamide derivatives or salt thereof having syk-inhibitory activity Google P
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Raytor[Link]

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 3-Methoxy-1-methyl-1H-indazol-5-amine

Executive Summary This application note details a robust, four-step synthetic route for the preparation of 3-Methoxy-1-methyl-1H-indazol-5-amine starting from commercially available 5-nitroindazole . This scaffold is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, four-step synthetic route for the preparation of 3-Methoxy-1-methyl-1H-indazol-5-amine starting from commercially available 5-nitroindazole . This scaffold is a critical pharmacophore in kinase inhibitors and CNS-active agents.

The synthesis addresses two primary challenges in indazole chemistry:

  • Regiocontrol during N-alkylation: Distinguishing between the N1 and N2 tautomers.

  • C3-Functionalization: Introducing the methoxy group via Nucleophilic Aromatic Substitution (

    
    ) rather than unstable diazonium intermediates.
    

The protocol utilizes a "Bromination-First" strategy to leverage the 5-nitro group's electronic activation, facilitating the subsequent


 methoxylation.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the stability of the nitro group to survive the C3-functionalization, serving as a latent amine.

Logical Pathway (Graphviz)

Retrosynthesis Target Target: 3-Methoxy-1-methyl-1H-indazol-5-amine Intermediate1 Precursor 1: 3-Methoxy-1-methyl-5-nitroindazole Intermediate1->Target Nitro Reduction (Pd/C, H2) Intermediate2 Precursor 2: 3-Bromo-1-methyl-5-nitroindazole Intermediate2->Intermediate1 SNAr Methoxylation (NaOMe, MeOH) Intermediate3 Precursor 3: 3-Bromo-5-nitroindazole Intermediate3->Intermediate2 N-Methylation (MeI, NaH) SM Starting Material: 5-Nitroindazole SM->Intermediate3 C3-Bromination (Br2, DMF)

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the trisubstituted indazole core.

Detailed Experimental Protocols

Step 1: C3-Bromination of 5-Nitroindazole

Objective: Selective halogenation at the C3 position. Mechanism: Electrophilic aromatic substitution. The C3 position is the most nucleophilic site on the pyrazole ring of the indazole.

  • Reagents: 5-Nitroindazole (1.0 eq), Bromine (

    
    , 1.1 eq), DMF (Solvent).
    
  • Equipment: 3-neck round bottom flask, dropping funnel, internal thermometer, caustic scrubber (for HBr fumes).

Protocol:

  • Dissolve 5-nitroindazole (50 g, 306 mmol) in DMF (500 mL) in a reaction vessel under

    
     atmosphere.
    
  • Cool the solution to -5°C using an ice/salt bath.

  • Add Bromine (17.2 mL, 337 mmol) dropwise over 60 minutes. Critical: Maintain internal temperature < 0°C to prevent over-bromination or ring oxidation.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench: Pour the reaction mixture into ice-water (2 L) containing sodium bisulfite (10 g) to destroy excess bromine.

  • Isolation: Filter the resulting yellow precipitate. Wash with water (3 x 500 mL) and dry in a vacuum oven at 50°C.

  • Yield: Expected ~90-95% of 3-bromo-5-nitroindazole .

Step 2: Regioselective N-Methylation

Objective: Methylation of the N1 nitrogen. Challenge: Indazoles exist in an N1-H / N2-H tautomeric equilibrium. Alkylation typically yields a mixture of N1-Me (Target) and N2-Me (Impurity). Strategy: Use of Sodium Hydride (NaH) in THF favors the thermodynamic N1 product, though chromatographic separation is often still required.

  • Reagents: 3-Bromo-5-nitroindazole (from Step 1), Iodomethane (MeI, 1.2 eq), NaH (60% in oil, 1.2 eq), anhydrous THF.

Protocol:

  • Suspend NaH (1.2 eq) in anhydrous THF at 0°C under Argon.

  • Slowly add a solution of 3-bromo-5-nitroindazole (1.0 eq) in THF. Evolution of

    
     gas will occur. Stir for 30 min at 0°C to ensure deprotonation (formation of the indazolyl anion).
    
  • Add Iodomethane (1.2 eq) dropwise.

  • Allow to warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The N1-isomer is typically less polar (higher

    
    ) than the N2-isomer.
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1][2] Wash with brine, dry over 
    
    
    
    .
  • Purification (Crucial): Flash column chromatography (Silica gel).

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Target:3-Bromo-1-methyl-5-nitroindazole (Major product, elutes first).

    • By-product: 3-Bromo-2-methyl-5-nitroindazole (Minor product, elutes later).

Step 3: Methoxylation

Objective: Displacement of the C3-Bromine with a methoxy group. Mechanism: Nucleophilic Aromatic Substitution (


). The 5-nitro group and the imine-like N2 nitrogen activate the C3 position for nucleophilic attack.
  • Reagents: 3-Bromo-1-methyl-5-nitroindazole, Sodium Methoxide (NaOMe, 25% wt in MeOH, 3.0 eq), dry Methanol.

Protocol:

  • Dissolve 3-Bromo-1-methyl-5-nitroindazole (10 g) in dry Methanol (100 mL).

  • Add Sodium Methoxide solution (3.0 eq).

  • Heat the reaction to Reflux (65°C) for 6–12 hours.

    • Note: Monitor by LC-MS.[3] The bromine isotope pattern (1:1 doublet) will disappear, replaced by the M+H of the methoxy derivative.

  • Workup: Cool to RT. Concentrate in vacuo to remove most MeOH.[4]

  • Dilute with water and extract with EtOAc.

  • Product: 3-Methoxy-1-methyl-5-nitroindazole . Usually sufficiently pure for the next step; recrystallize from EtOH if necessary.

Step 4: Nitro Reduction to Amine

Objective: Reduction of the nitro group to the final amine without cleaving the N-Me or O-Me bonds. Method: Catalytic Hydrogenation.[5]

  • Reagents: 3-Methoxy-1-methyl-5-nitroindazole, 10% Pd/C (10 wt% loading), Hydrogen gas (balloon or 1 atm), Methanol.

Protocol:

  • Dissolve the nitro compound in Methanol (0.1 M concentration).

  • Add 10% Pd/C catalyst (10% by weight of substrate) under an Argon stream (to avoid ignition).

  • Purge the flask with Hydrogen gas (vacuum/fill cycles x3).

  • Stir vigorously under

    
     atmosphere (balloon pressure) at RT for 2–4 hours.
    
  • Filtration: Filter through a pad of Celite to remove the catalyst. Caution: Pd/C is pyrophoric when dry. Keep wet with water/solvent during disposal.

  • Concentration: Evaporate the solvent to yield 3-Methoxy-1-methyl-1H-indazol-5-amine .

  • Storage: Store under inert gas at -20°C; aminoindazoles can oxidize over time.

Key Chemical Data & Troubleshooting

Analytical Data Summary
CompoundKey 1H NMR Features (DMSO-d6)MS (ESI+)
3-Bromo-5-nitroindazole

13.5 (bs, NH), 8.5 (d, H4), 8.2 (dd, H6)
m/z 242/244 [M+H]
3-Bromo-1-methyl-5-nitroindazole

4.10 (s, 3H, N-Me), 8.6 (d, H4)
m/z 256/258 [M+H]
3-Methoxy-1-methyl-5-nitroindazole

4.15 (s, 3H, O-Me), 3.90 (s, 3H, N-Me)
m/z 208 [M+H]
Target (Amine)

4.8 (bs, 2H,

), 3.9 (s, O-Me), 3.6 (s, N-Me)
m/z 178 [M+H]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low N1/N2 Selectivity Solvent polarity or Counter-ion effect.Switch solvent to pure THF (favors N1). Avoid DMF for alkylation if selectivity is poor. Ensure low temp (0°C) during addition.
Incomplete Methoxylation Low nucleophilicity or temperature.Ensure anhydrous conditions.[2] Increase equivalents of NaOMe to 5.0 eq. Switch solvent to DMF/MeOH mixture to increase reaction temperature to 90°C.
De-halogenation during Reduction N/A (Halogen removed in Step 3).If trace Bromide remains from Step 3, it will be debrominated here. Ensure Step 3 is 100% complete before reduction.

Safety & Handling

  • 5-Nitroindazole: Potential mutagen. Handle in a fume hood.

  • Bromine (

    
    ):  Highly corrosive and volatile. Causes severe burns. Use a dropping funnel and caustic scrubber.
    
  • Sodium Hydride (NaH): Reacts violently with water releasing hydrogen. Use dry solvents and quench excess carefully.

  • Palladium on Carbon (Pd/C): Pyrophoric. Never let the catalyst dry out in air.

References

  • Bromination of 5-nitroindazole

    • Patent: CN103570624A. "Synthesis process of 3-bromo-5-nitro-1H-indazole." (2014).
  • Regioselective Alkylation of Indazoles

    • Cheung, M. et al.[5] "Investigation of the Regioselective N-Alkylation of Indazoles." Tetrahedron Letters, 2005.

    • BenchChem Application Note: "Troubleshooting regioselectivity in indazole synthesis."
  • Nucleophilic Substitution of 3-Haloindazoles

    • Liedholm, B.[5] "Synthesis of 3-methoxy-5-nitroaniline and related compounds." Acta Chem. Scand., 1984.

  • Reduction of Nitroindazoles

    • Moreno, E. et al.[6] "Reduction of nitroindazoles: preparation of new amino derivatives." Heterocycles, 2006.[7]

Sources

Application

Application Notes and Protocols for the Synthesis of 1-methyl-3-methoxy-1H-indazol-5-amine

A Comprehensive Guide for Medicinal Chemistry and Drug Discovery Professionals Abstract 1-methyl-3-methoxy-1H-indazol-5-amine is a key structural motif and a valuable building block in contemporary drug discovery, formin...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Medicinal Chemistry and Drug Discovery Professionals

Abstract

1-methyl-3-methoxy-1H-indazol-5-amine is a key structural motif and a valuable building block in contemporary drug discovery, forming the core of numerous potent therapeutic agents.[1][2] Its prevalence in medicinal chemistry is attributed to the indazole scaffold's ability to engage in diverse biological interactions, often serving as a "privileged scaffold".[2] This document provides a detailed, scientifically-grounded guide to the synthetic routes for preparing this important intermediate. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the selection of reagents and conditions, and present robust, reproducible protocols. This guide is intended for researchers and scientists in the field of drug development, offering both strategic insights and practical, step-by-step instructions.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[1] While naturally occurring indazole derivatives are rare, their synthetic counterparts exhibit a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[2] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance. The specific target molecule, 1-methyl-3-methoxy-1H-indazol-5-amine, incorporates key substitutions that are often crucial for modulating potency, selectivity, and pharmacokinetic properties in drug candidates. The N1-methylation, C3-methoxy, and C5-amino groups provide critical handles for further molecular elaboration and interaction with biological targets.

Retrosynthetic Analysis and Strategic Overview

A logical and efficient synthesis of 1-methyl-3-methoxy-1H-indazol-5-amine necessitates a carefully planned retrosynthetic strategy. Our approach deconstructs the target molecule into readily accessible starting materials, considering factors such as regioselectivity, functional group compatibility, and overall yield.

The proposed synthesis begins with the formation of the core indazole ring, followed by sequential functionalization. The key transformations include:

  • Indazole Ring Formation: Construction of the 5-nitro-1H-indazole scaffold.

  • C3-Position Functionalization: Introduction of a methoxy group at the C3 position via a halogenation-substitution sequence.

  • N1-Regioselective Methylation: Installation of the methyl group on the N1 position of the pyrazole ring.

  • Nitro Group Reduction: Conversion of the C5-nitro group to the target primary amine.

This multi-step approach allows for controlled and predictable modifications, leading to the desired product with high purity.

Synthetic Pathway Visualization

The overall synthetic strategy is depicted in the following workflow diagram.

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: C3-Halogenation cluster_2 Step 3: Methoxylation cluster_3 Step 4: N-Methylation cluster_4 Step 5: Nitro Reduction A 2-Methyl-4-nitroaniline B 5-Nitro-1H-indazole A->B NaNO₂, Acetic Acid C 5-Nitro-1H-indazole D 3-Bromo-5-nitro-1H-indazole C->D Br₂, DMF E 3-Bromo-5-nitro-1H-indazole F 3-Methoxy-5-nitro-1H-indazole E->F NaOMe, MeOH G 3-Methoxy-5-nitro-1H-indazole H 1-Methyl-3-methoxy- 5-nitro-1H-indazole G->H CH₃I, K₂CO₃, DMF I 1-Methyl-3-methoxy- 5-nitro-1H-indazole J 1-Methyl-3-methoxy- 1H-indazol-5-amine I->J H₂, Pd/C, EtOH

Caption: Synthetic workflow for 1-methyl-3-methoxy-1H-indazol-5-amine.

Detailed Experimental Protocols

Part 1: Synthesis of 5-Nitro-1H-indazole

The construction of the indazole core is a critical first step. A well-established method involves the diazotization of a substituted aniline followed by intramolecular cyclization.[3] Starting from 2-methyl-4-nitroaniline, this procedure provides the 5-nitro-1H-indazole intermediate in high yield.

Protocol 1: Indazole Formation

  • Reagents and Materials:

    • 2-Methyl-4-nitroaniline

    • Sodium nitrite (NaNO₂)

    • Acetic acid (glacial)

    • Water (deionized)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

  • Procedure:

    • To a solution of 2-methyl-4-nitroaniline (1.0 eq) in acetic acid, cooled to 0 °C in an ice bath, add a solution of sodium nitrite (1.0 eq) in water dropwise.

    • Stir the reaction mixture at room temperature for 72 hours.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture using a rotary evaporator.

    • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 5-nitro-1H-indazole.[3]

ReagentMolar Eq.
2-Methyl-4-nitroaniline1.0
Sodium nitrite1.0
Acetic acidSolvent

Table 1: Reagent stoichiometry for the synthesis of 5-nitro-1H-indazole.

Part 2: Synthesis of 3-Bromo-5-nitro-1H-indazole

With the indazole core in place, the next step is the regioselective functionalization of the C3 position. Direct bromination of 5-nitro-1H-indazole provides a reliable method to install the bromo group, which serves as a good leaving group for the subsequent nucleophilic substitution.[4]

Protocol 2: C3-Bromination

  • Reagents and Materials:

    • 5-Nitro-1H-indazole

    • Bromine (Br₂)

    • N,N-Dimethylformamide (DMF)

    • Three-neck round-bottom flask, dropping funnel, magnetic stirrer, nitrogen inlet

  • Procedure:

    • Under a nitrogen atmosphere, dissolve 5-nitro-1H-indazole (1.0 eq) in DMF in a three-neck flask.[4]

    • Cool the reaction mixture to -5 °C.

    • Slowly add bromine (1.1 eq) dropwise, maintaining the temperature at -5 °C.

    • After the addition, allow the reaction to stir at 0-5 °C for 1 hour.

    • Slowly warm the reaction mixture to 35-40 °C and maintain for 11 hours.[4]

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by pouring it into ice water.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain 3-bromo-5-nitro-1H-indazole.

ReagentMolar Eq.
5-Nitro-1H-indazole1.0
Bromine1.1
DMFSolvent

Table 2: Reagent stoichiometry for the bromination of 5-nitro-1H-indazole.

Part 3: Synthesis of 3-Methoxy-5-nitro-1H-indazole

The introduction of the methoxy group is achieved through a nucleophilic aromatic substitution reaction. The bromo-substituted indazole readily reacts with sodium methoxide to yield the desired 3-methoxy derivative.

Protocol 3: Methoxylation

  • Reagents and Materials:

    • 3-Bromo-5-nitro-1H-indazole

    • Sodium methoxide (NaOMe)

    • Methanol (MeOH)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • To a solution of 3-bromo-5-nitro-1H-indazole (1.0 eq) in methanol, add sodium methoxide (1.2 eq).

    • Heat the reaction mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford 3-methoxy-5-nitro-1H-indazole.

ReagentMolar Eq.
3-Bromo-5-nitro-1H-indazole1.0
Sodium methoxide1.2
MethanolSolvent

Table 3: Reagent stoichiometry for the methoxylation reaction.

Part 4: Synthesis of 1-Methyl-3-methoxy-5-nitro-1H-indazole

N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. However, the N1-isomer is generally the thermodynamically more stable product.[5][6] Careful selection of the base and reaction conditions can favor the formation of the desired 1-methyl-3-methoxy-5-nitro-1H-indazole.

Protocol 4: N-Methylation

  • Reagents and Materials:

    • 3-Methoxy-5-nitro-1H-indazole

    • Methyl iodide (CH₃I)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • To a solution of 3-methoxy-5-nitro-1H-indazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).[5]

    • Stir the suspension at room temperature for 30 minutes.

    • Add methyl iodide (1.2 eq) dropwise to the mixture.

    • Continue stirring at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to isolate 1-methyl-3-methoxy-5-nitro-1H-indazole.

ReagentMolar Eq.
3-Methoxy-5-nitro-1H-indazole1.0
Methyl iodide1.2
Potassium carbonate1.5
DMFSolvent

Table 4: Reagent stoichiometry for the N-methylation reaction.

Part 5: Synthesis of 1-methyl-3-methoxy-1H-indazol-5-amine

The final step in the synthesis is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, often providing high yields of the desired product.[7]

Protocol 5: Nitro Group Reduction

  • Reagents and Materials:

    • 1-Methyl-3-methoxy-5-nitro-1H-indazole

    • 10% Palladium on carbon (Pd/C)

    • Ethanol (EtOH)

    • Hydrogen gas (H₂)

    • Parr hydrogenation apparatus or similar, filter paper (Celite)

  • Procedure:

    • In a hydrogenation vessel, dissolve 1-methyl-3-methoxy-5-nitro-1H-indazole (1.0 eq) in ethanol.

    • Carefully add 10% Pd/C (10% by weight of the starting material).

    • Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir the mixture at room temperature.[7]

    • Monitor the reaction by TLC.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, 1-methyl-3-methoxy-1H-indazol-5-amine.

ReagentMolar Eq.
1-Methyl-3-methoxy-5-nitro-1H-indazole1.0
10% Palladium on carboncatalytic
EthanolSolvent

Table 5: Reagents for the nitro group reduction.

Conclusion

The synthetic route detailed in these application notes provides a reliable and scalable method for the preparation of 1-methyl-3-methoxy-1H-indazol-5-amine, a crucial intermediate for drug discovery and development. By providing not only the procedural steps but also the chemical reasoning behind them, this guide aims to empower researchers to confidently synthesize this and related indazole derivatives. The presented protocols are based on established and robust chemical transformations, ensuring high yields and purity of the final product.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available from: [Link]

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. ResearchGate. Available from: [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. Available from: [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative. Google Patents.
  • How do you do reduction of aromatic nitro or nitroimidazole ?. ResearchGate. Available from: [Link]

  • SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. Available from: [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. PMC. Available from: [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC. Available from: [Link]

  • 1-methyl-1h-indazol-5-amine (C8H9N3). PubChemLite. Available from: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. Available from: [Link]

  • CN105198813A - Synthesizing process of 3-methyl-1 H-indazole. Google Patents.
  • WO1993006088A1 - Process for producing 5-amino-3-methylpyrazole. Google Patents.
  • 3-methyl-1H-indazol-5-amine. PubChem. Available from: [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Available from: [Link]

  • N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes. Dalton Transactions. Available from: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Rsc.org. Available from: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Reductive Amination of 3-Methoxy-1-methyl-1H-indazol-5-amine

Introduction: The Strategic Importance of Reductive Amination in Medicinal Chemistry In the landscape of modern drug discovery, the amine functional group is a ubiquitous and critical pharmacophore. The ability to introd...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Reductive Amination in Medicinal Chemistry

In the landscape of modern drug discovery, the amine functional group is a ubiquitous and critical pharmacophore. The ability to introduce diverse substituents onto a nitrogen atom in a controlled and efficient manner is paramount for the generation of compound libraries and the optimization of lead candidates. Reductive amination stands out as one of the most powerful and versatile methods for the formation of carbon-nitrogen bonds.[1][2] This one-pot reaction, which transforms a carbonyl group and an amine into a more substituted amine via an intermediate imine, is prized for its operational simplicity, broad substrate scope, and the use of mild and selective reducing agents.[1][2]

The substrate of focus, 3-Methoxy-1-methyl-1H-indazol-5-amine, is a key building block in the synthesis of a variety of biologically active molecules. The indazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic activities. The ability to selectively functionalize the 5-amino group through reductive amination opens a gateway to novel chemical entities with potentially enhanced potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols and expert insights into the successful reductive amination of this important heterocyclic amine.

Mechanistic Overview: The Chemistry of Imine Formation and Reduction

The reductive amination process can be conceptually divided into two key stages: the formation of an imine or iminium ion, followed by its reduction.

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. Under mildly acidic conditions, this intermediate readily eliminates a molecule of water to form an imine. The acidic conditions protonate the hydroxyl group of the hemiaminal, converting it into a good leaving group (water).[3][4]

  • Reduction: A selective reducing agent, present in the reaction mixture, then reduces the C=N double bond of the imine (or the protonated iminium ion) to afford the final secondary amine product. The choice of reducing agent is critical; it must be mild enough to not reduce the starting carbonyl compound but reactive enough to efficiently reduce the imine/iminium ion intermediate.[5][6]

Reductive_Amination_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Amine Amine Hemiaminal Hemiaminal Amine->Hemiaminal + Carbonyl Carbonyl Carbonyl Imine Imine Hemiaminal->Imine - H2O Secondary_Amine Secondary_Amine Imine->Secondary_Amine + Reducing Agent Reducing_Agent Reducing_Agent

Caption: General workflow of a one-pot reductive amination reaction.

Recommended Protocols

Two primary protocols are presented here, utilizing two of the most reliable and selective reducing agents in modern organic synthesis: sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaCNBH₃).

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for the reductive amination of a wide range of aldehydes and ketones, including those reacting with weakly basic amines.[7][8][9] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, preventing the premature reduction of the starting carbonyl compound.[9]

Experimental Procedure:

  • To a solution of 3-Methoxy-1-methyl-1H-indazol-5-amine (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add sodium triacetoxyborohydride (1.5 equiv.) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • If the amine salt (e.g., hydrochloride) is used, a tertiary amine base such as triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) (1.1 equiv.) should be added to the reaction mixture to liberate the free amine.

  • For less reactive ketones, the addition of a catalytic amount of acetic acid (0.1-0.5 equiv.) can be beneficial to accelerate imine formation.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired N-alkylated indazole.[10][11][12]

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaCNBH₃)

Sodium cyanoborohydride is another widely used reducing agent for reductive aminations.[5] It is particularly effective under mildly acidic conditions (pH 4-6), where the rate of imine formation is optimal and the reducing agent selectively reduces the protonated iminium ion over the carbonyl starting material.[5][6]

Experimental Procedure:

  • Dissolve 3-Methoxy-1-methyl-1H-indazol-5-amine (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in a protic solvent such as methanol (MeOH) or ethanol (EtOH) (0.1 M).

  • Adjust the pH of the solution to approximately 5-6 by the dropwise addition of acetic acid.

  • Add sodium cyanoborohydride (1.5 equiv.) portion-wise to the stirred solution at room temperature. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Partition the residue between an aqueous solution of sodium bicarbonate and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.[11][12]

ParameterProtocol 1: Sodium Triacetoxyborohydride (STAB)Protocol 2: Sodium Cyanoborohydride (NaCNBH₃)
Reducing Agent Mild and selectiveSelective for iminium ions at controlled pH
Typical Solvents Aprotic (DCE, THF)Protic (MeOH, EtOH)
pH Conditions Generally neutral or slightly acidic (with catalyst)Mildly acidic (pH 4-6)
Safety Less toxic byproductsToxic (HCN gas evolution risk)
Workup Aqueous basic quenchAqueous quench and extraction
Substrate Scope Very broad, good for weakly basic aminesBroad, pH control is crucial

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Below is a guide to addressing common issues encountered during the reductive amination of 3-Methoxy-1-methyl-1H-indazol-5-amine.

Troubleshooting Start Problem Observed No_Reaction No or Low Conversion Start->No_Reaction Side_Products Significant Side Products Start->Side_Products Complex_Mixture Complex Reaction Mixture Start->Complex_Mixture Check_Reagents Reagent Quality? Use_Fresh_Reagents Use fresh, anhydrous reagents Check_Reagents->Use_Fresh_Reagents Yes Check_Conditions Reaction Conditions? Check_Reagents->Check_Conditions No Increase_Temp Gently heat (40-50°C) or increase reaction time Check_Conditions->Increase_Temp Yes Add_Catalyst Add catalytic acetic acid (for STAB) or adjust pH (for NaCNBH3) Check_Conditions->Add_Catalyst No Dialkylation Dialkylation Product? Use_Less_Carbonyl Use stoichiometric or slight excess of amine Dialkylation->Use_Less_Carbonyl Yes Carbonyl_Reduction Reduction of Carbonyl? Dialkylation->Carbonyl_Reduction No Check_Reducing_Agent Ensure STAB is used for sensitive carbonyls; check pH for NaCNBH3 Carbonyl_Reduction->Check_Reducing_Agent Yes Purification_Issue Purification Difficulty? Optimize_Chromatography Optimize column chromatography solvent system Purification_Issue->Optimize_Chromatography Yes Consider_Recrystallization Attempt recrystallization from various solvent mixtures Purification_Issue->Consider_Recrystallization No

Caption: A decision-making workflow for troubleshooting common reductive amination issues.

References

  • Reductive amination. (n.d.). In Wikipedia. Retrieved March 3, 2026, from [Link]

  • Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14089-14104. [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. (2018). Chemical & Pharmaceutical Bulletin, 66(1), 101-103. [Link]

  • N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. (2025, August 5). ResearchGate. [Link]

  • Leonard, M. S. (2013, December 18). Reductive Amination [Video]. YouTube. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. IntechOpen. [Link]

  • Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

  • Organic Chemistry Basics. (2024, December 21). Reductive Amination [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved March 3, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Alec C. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Sciencemadness.org. [Link]

  • Afanasyev, O. I., et al. (2020, April 14). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

Sources

Application

Application Note: 3-Methoxy-1-methyl-1H-indazol-5-amine as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary & Mechanistic Rationale In the landscape of heterocyclic drug discovery, the indazole core has emerged as a cornerstone for designing ATP-competitive kinase inhibitors. Because the indazole pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of heterocyclic drug discovery, the indazole core has emerged as a cornerstone for designing ATP-competitive kinase inhibitors. Because the indazole pharmacophore forms hydrophobic interactions that closely mimic the adenine ring of ATP, it is highly effective at anchoring molecules within the narrow ATP-binding pocket of kinases (1)[1].

Among the vast array of derivatives, 3-Methoxy-1-methyl-1H-indazol-5-amine (CAS: 1354225-63-0) represents a highly optimized, privileged building block (2)[2]. Its specific substitution pattern solves several critical challenges in hit-to-lead evolution:

  • The 1-Methyl Tautomeric Lock: Unsubstituted indazoles undergo rapid tautomerization between the 1H and 2H forms, complicating structure-activity relationship (SAR) models and reducing binding predictability. Methylation at the N1 position locks the tautomeric state, ensuring a singular, predictable hydrogen-bonding geometry with the kinase hinge region (e.g., interacting with conserved residues like Ala564 and Glu562) (3)[3].

  • The 3-Methoxy Electronic Tuning: The electronic and steric profile of the 3-position significantly impacts potency. Methoxy derivatives often exhibit superior inhibitory properties compared to alkyl or halogen substitutions, as the oxygen atom acts as an additional hydrogen-bond acceptor, enhancing affinity for specific kinase domains (3)[3].

  • The 5-Amine Vector: The amino group at the 5-position serves as an ideal synthetic vector. It allows for rapid derivatization with diverse binding elements, extending the molecule into the solvent-exposed channel or the DFG-out allosteric pocket, enabling the development of highly selective Type I and Type II kinase inhibitors (1)[1].

G A 3-Methoxy-1-methyl-1H-indazol-5-amine (Core Scaffold) B 1-Methyl Group (Tautomer Lock) A->B C 3-Methoxy Group (H-Bond Acceptor / Steric Tuning) A->C D 5-Amine Group (Vector for DFG-Pocket Extension) A->D E Hinge Region Binding (Predictable Geometry) B->E C->E F Solvent Channel / Allosteric Pocket (Enhanced Selectivity) D->F

Pharmacophore mapping of 3-Methoxy-1-methyl-1H-indazol-5-amine in kinase pockets.

Fragment-Based Drug Discovery (FBDD) Workflow

Fragment-based drug discovery (FBDD) relies on screening low-molecular-weight compounds to identify high-quality starting points with exceptional ligand efficiency (LE) (4)[4]. Utilizing 3-methoxy-1-methyl-1H-indazol-5-amine as an advanced fragment allows medicinal chemists to bypass early-stage scaffold hopping and directly enter the structural elaboration phase.

Workflow S1 Fragment Selection (5-Aminoindazole) S2 Scaffold Decoration (1-Me, 3-OMe) S1->S2 S3 Amide Coupling (Library Gen) S2->S3 S4 TR-FRET Assay (Primary Screen) S3->S4 S5 Lead Optimization (SAR Analysis) S4->S5

Fragment-based hit-to-lead workflow utilizing the 5-aminoindazole scaffold.

Experimental Protocols

Protocol 1: Parallel Synthesis of 5-Amide Kinase Inhibitor Libraries

Objective: Rapid generation of a focused library by coupling diverse carboxylic acids to the 5-amine vector.

Causality & Rationale: The 5-amino group on an electron-rich indazole ring is a competent nucleophile, but steric hindrance from the adjacent 4-position or electronic modulation from the 3-methoxy group can slow acylation. We utilize HATU coupling chemistry because it generates a highly reactive 7-azabenzotriazole active ester, driving the coupling to completion even with sterically demanding carboxylic acids, minimizing side reactions.

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well plate, dispense 3-Methoxy-1-methyl-1H-indazol-5-amine (0.1 mmol, 1.0 eq) into each well.

  • Activation: To each well, add the respective carboxylic acid building block (0.12 mmol, 1.2 eq) dissolved in 500 µL of anhydrous DMF.

  • Coupling: Add HATU (0.15 mmol, 1.5 eq) followed immediately by N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 eq). Seal the plate and agitate at 400 rpm at room temperature.

  • Self-Validating Step (LC-MS Loop): At t = 2 hours, withdraw a 5 µL aliquot from representative wells and analyze via LC-MS. Validation threshold: If the conversion of the starting indazole is <95%, the system mandates the addition of a supplementary 0.5 eq of HATU and 1.0 eq of DIPEA. This closed-loop validation ensures high-purity crude products, which is critical for downstream high-throughput screening without extensive purification bottlenecks.

  • Workup: Quench the reaction with 1 mL of saturated aqueous NaHCO3. Extract with ethyl acetate (3 x 1 mL), dry the combined organic layers over anhydrous Na2SO4, and evaporate under reduced pressure (Genevac).

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Objective: Accurate determination of IC50 values for the synthesized indazole derivatives.

Causality & Rationale: Heterocyclic compounds (like methoxy-indazoles) often exhibit intrinsic auto-fluorescence that confounds standard fluorescence assays. TR-FRET introduces a temporal delay (e.g., 50-100 µs) before signal acquisition. This delay allows short-lived compound auto-fluorescence to decay, isolating the long-lived Lanthanide (Europium) emission and ensuring the measured IC50 is a true reflection of target engagement.

Step-by-Step Methodology:

  • Compound Plating: Echo-dispense the indazole library in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume white microplate.

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing the recombinant kinase domain (e.g., PDK1 or BCR-ABL) and biotinylated substrate peptide in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined apparent Km for the specific kinase) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+), Eu-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 30 minutes.

  • Self-Validating Step (Z'-Factor): Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Every assay plate must include a 16-point dose-response curve of a reference inhibitor (e.g., Staurosporine or Ponatinib) (5)[5]. Calculate the Z'-factor from the DMSO (positive) and EDTA-quenched (negative) controls. Validation threshold: A Z'-factor < 0.6 invalidates the plate, enforcing strict assay quality control.

Quantitative Data Analysis

The structural modifications on the indazole core drastically alter both the half-maximal inhibitory concentration (IC50) and the Ligand Efficiency (LE). The table below synthesizes representative SAR data demonstrating the superiority of the 3-methoxy-1-methyl substitution pattern based on established FBDD literature paradigms (4)[4].

Table 1: Representative Structure-Activity Relationship (SAR) & Ligand Efficiency (LE) of Indazole Fragments

Compound CoreSubstitution PatternTarget Kinase IC50 (nM)Ligand Efficiency (LE)Mechanistic Observation
1H-IndazoleUnsubstituted>10,000< 0.20Poor hinge binding due to rapid tautomerization.
1-Methyl-1H-indazole1-Me3,5000.25Tautomer locked; improved and predictable hinge interaction.
3-Methoxy-1-methyl-1H-indazole1-Me, 3-OMe4500.32H-bond acceptor at 3-position significantly enhances affinity.
3-Methoxy-1-methyl-1H-indazol-5-amine 1-Me, 3-OMe, 5-NH2 120 0.38 Amine vector allows solvent channel extension without steric clash.
Lead Derivative (Amide extended)1-Me, 3-OMe, 5-NH-R50.45Optimal DFG-pocket engagement achieved via the 5-amine linker.

References

  • Protein kinase affinity reagents based on a 5-aminoindazole scaffold Source: nih.gov URL:[Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: nih.gov URL:[Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery Source: nih.gov URL:[Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor Source: tandfonline.com URL:[Link]

Sources

Method

Strategic Functionalization of the 5-Amino Group in 3-Methoxy-1-methyl-1H-indazol-5-amine: Protocols and Applications

An Application Guide for Medicinal Chemists and Drug Development Professionals Abstract: The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalen...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Medicinal Chemists and Drug Development Professionals

Abstract: The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in clinically evaluated compounds and its ability to act as a versatile bioisostere for indoles and phenols.[1][2][3] Specifically, 3-Methoxy-1-methyl-1H-indazol-5-amine represents a key building block where the 5-amino group serves as a highly versatile synthetic handle. Strategic modification of this primary amine allows for profound modulation of a molecule's physicochemical properties, target engagement, and pharmacokinetic profile. This guide provides an in-depth exploration of four primary functionalization strategies—acylation, sulfonylation, C-N cross-coupling, and diazotization—offering experienced-based insights and detailed, actionable protocols for researchers in drug discovery.

The Indazole Scaffold: A Privileged Element in Drug Design

Indazole-containing molecules have garnered significant attention from researchers owing to their distinctive chemical structure and extensive biological activities.[1][4] This aromatic heterocyclic system is a key feature in numerous pharmaceuticals, particularly as kinase inhibitors, where the nitrogen atoms can form critical hydrogen bond interactions within the ATP-binding hinge region of target proteins.[2][5] The 1H-indazole tautomer is the most thermodynamically stable and is the dominant form in biological contexts.[1]

The subject of this guide, 3-Methoxy-1-methyl-1H-indazol-5-amine, offers three key points for diversification: the C3, N1, and C5 positions. The N1-methyl and C3-methoxy groups provide a stable, defined regioisomeric starting point, focusing synthetic efforts on the C5-amino group. This primary aromatic amine is an excellent nucleophile and a precursor for a vast array of chemical transformations, making it an ideal anchor point for structure-activity relationship (SAR) studies.

Core Functionalization Strategies and Protocols

The following sections detail validated protocols for the functionalization of the 5-amino group, explaining the rationale behind each chemical choice and providing step-by-step experimental procedures.

A. Acylation: Forging Amide Bonds for SAR Exploration

Scientific Rationale: Acylation is a fundamental and robust method for installing a diverse range of substituents. The resulting amide bond is a stable, planar functional group that is ubiquitous in pharmaceuticals. It can act as both a hydrogen bond donor and acceptor, significantly influencing molecular recognition at the target protein. This strategy is a workhorse for rapidly building a library of analogs to probe the steric and electronic requirements of a binding pocket.

Experimental Protocol: General Procedure for Acylation

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-Methoxy-1-methyl-1H-indazol-5-amine (1.0 eq.) in a suitable anhydrous solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as Triethylamine (TEA) (1.5 eq.) or Diisopropylethylamine (DIPEA) (1.5 eq.), to the solution and stir for 5-10 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 eq.) or carboxylic acid (1.1 eq.) to the stirred solution. If using a carboxylic acid, pre-activate it by adding a coupling agent like HATU (1.1 eq.) or EDC (1.2 eq.) with HOBt (1.2 eq.).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash sequentially with a saturated aqueous solution of NaHCO₃ (to quench excess acid) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradient) to yield the desired N-acylated indazole.

Data Presentation: Acylation Reaction Parameters

ParameterCondition (Acyl Chloride)Condition (Carboxylic Acid)Purpose
Solvent Anhydrous DCM, DMFAnhydrous DMF, DCMProvides an inert medium for the reaction.
Base TEA, DIPEA (1.5 eq.)DIPEA (2.0-3.0 eq.)Scavenges the HCl byproduct or activates the carboxylic acid.
Coupling Agent N/AHATU, EDC/HOBt (1.1-1.2 eq.)Activates the carboxylic acid for nucleophilic attack.
Temperature 0 °C to Room Temp.Room TemperatureControls reaction rate and minimizes side reactions.
Time 1-6 hours4-24 hoursDuration required for complete conversion.

Acylation_Workflow Start 3-Methoxy-1-methyl-1H-indazol-5-amine Reaction Stir at Room Temperature Start->Reaction Reagents Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) + Coupling Agent Reagents->Reaction Base Base (e.g., DIPEA) in Solvent (e.g., DMF) Base->Reaction Workup Aqueous Work-up (NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(3-methoxy-1-methyl-1H-indazol-5-yl)amide Purification->Product

A typical workflow for the synthesis of indazole sulfonamides.
C. Buchwald-Hartwig Amination: Advanced C-N Cross-Coupling

Scientific Rationale: The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. [6]This transformation allows for the coupling of the 5-aminoindazole with a variety of aryl or heteroaryl halides (or triflates). It is an indispensable tool for synthesizing complex diarylamine structures that are often inaccessible through classical methods. [6]This reaction significantly expands the chemical space available for drug design, enabling the creation of rigid linkers or the introduction of functionalities that modulate a compound's electronic properties and target interactions.

Experimental Protocol: Palladium-Catalyzed C-N Coupling

  • Reaction Setup: To a dry, oven-baked Schlenk tube or microwave vial, add the aryl/heteroaryl halide (1.0 eq.), 3-Methoxy-1-methyl-1H-indazol-5-amine (1.2 eq.), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol% or Pd(OAc)₂, 2-4 mol%), a phosphine ligand (e.g., Xantphos, RuPhos, or XPhos, 2-5 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄ or KOt-Bu, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times. Add a degassed, anhydrous solvent such as Toluene, Dioxane, or DME (approx. 0.1-0.2 M).

  • Heating and Monitoring: Heat the reaction mixture to 80-120 °C with vigorous stirring. [7]Microwave irradiation can often shorten reaction times significantly. [7]Monitor the reaction by LC-MS for the disappearance of the limiting reagent (typically the aryl halide).

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with Ethyl Acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired N-aryl-indazol-5-amine product.

Data Presentation: Buchwald-Hartwig Reaction Parameters

ParameterReagent/ConditionPurpose
Catalyst Pd₂(dba)₃, Pd(OAc)₂ (1-4 mol%)The active palladium(0) source for the catalytic cycle. [8]
Ligand XPhos, Xantphos, BINAP (2-5 mol%)Stabilizes the Pd center and facilitates oxidative addition/reductive elimination. [6]
Base Cs₂CO₃, K₃PO₄, KOt-Bu (2.0 eq.)Facilitates deprotonation of the amine to form the active nucleophile.
Solvent Toluene, Dioxane (degassed)Anhydrous, non-protic solvent required for the reaction.
Temperature 80-120 °C or MicrowaveProvides energy to overcome activation barriers in the catalytic cycle.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_inputs Inputs Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Coord [L₂Pd(II)(Ar)(AmineH)]⁺X⁻ OA_Complex->Amine_Coord Ligand Exchange Amido_Complex L₂Pd(II)(Ar)(Amine) Amine_Coord->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-Amine Amido_Complex->Product ArX Ar-X ArX->OA_Complex AmineH R-NH₂ AmineH->Amine_Coord Base Base Base->Amine_Coord

The catalytic cycle of the Buchwald-Hartwig amination.
D. Diazotization: A Gateway to Diverse Functionalities

Scientific Rationale: Diazotization converts the primary amino group into a diazonium salt (–N₂⁺), one of the most versatile functional groups in aromatic chemistry. [9][10]Diazonium salts are highly valuable synthetic intermediates because the diazonio group is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles. This opens the door to reactions like the Sandmeyer reaction (installing halides or a cyano group), Schiemann reaction (for fluorination), or simple hydrolysis (to install a hydroxyl group), allowing for a radical diversification of the indazole scaffold from a single precursor.

Experimental Protocol: Diazotization and Subsequent Sandmeyer Reaction (Chlorination Example)

  • Diazonium Salt Formation:

    • Suspend 3-Methoxy-1-methyl-1H-indazol-5-amine (1.0 eq.) in a solution of concentrated HCl (approx. 3-4 eq.) and water at 0-5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C. [10] * Stir the mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt is typically accompanied by a clear solution.

  • Sandmeyer Reaction (Displacement):

    • In a separate flask, prepare a solution of Copper(I) chloride (CuCl) (1.2 eq.) in concentrated HCl.

    • Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous evolution of N₂ gas will be observed.

    • Once the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Work-up:

    • Cool the reaction mixture and extract the product with a suitable organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography to yield the 5-chloro-3-methoxy-1-methyl-1H-indazole.

Data Presentation: Diazotization & Sandmeyer Parameters

ParameterReagent/ConditionPurpose
Diazotization NaNO₂, conc. HCl, 0-5 °CGenerates nitrous acid in situ to convert the amine to a diazonium salt. [9]
Displacement CuCl (for Cl), CuBr (for Br), CuCN (for CN)Catalyzes the displacement of the N₂ group with the desired nucleophile.
Temperature 0-5 °C (Step 1), RT to 60 °C (Step 2)Low temperature stabilizes the diazonium salt; heating drives the displacement.
Time 30-60 min (Step 1), 1-3 hours (Step 2)Ensures complete formation and subsequent reaction of the intermediate.

Visualization: Diazotization Reaction Pathway

Diazotization_Pathway IndazoleAmine Indazole-NH₂ DiazoniumSalt Indazole-N₂⁺Cl⁻ IndazoleAmine->DiazoniumSalt NaNO₂, HCl 0-5 °C FinalProduct Indazole-X (X = Cl, Br, CN, OH, F, H) DiazoniumSalt->FinalProduct CuX or other reagents (Sandmeyer, etc.)

Conversion of the 5-aminoindazole to diverse products via a diazonium intermediate.

Conclusion

3-Methoxy-1-methyl-1H-indazol-5-amine is a high-value starting material for drug discovery programs. The 5-amino group provides a reliable and versatile point for chemical modification, enabling the synthesis of diverse compound libraries. The core reactions of acylation, sulfonylation, Buchwald-Hartwig amination, and diazotization represent a robust toolkit for any medicinal chemist. By carefully selecting the appropriate functionalization strategy, researchers can systematically tune the properties of the indazole scaffold to optimize potency, selectivity, and drug-like characteristics, thereby accelerating the journey from hit identification to clinical candidate.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • SpringerLink. (2003, July). Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts. Izvestiya Akademii Nauk. Seriya Khimicheskaya, (7), 1516-1521.
  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Wikipedia. (n.d.).
  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. 13(Special Issue 9).
  • PharmaBlock. (n.d.). Indazoles in Drug Discovery.
  • Wiley Online Library. (2018, August 23). Functionalizable 1H Indazoles by Pallad...ganic Chemistry.
  • MDPI. (2025, March 21). Synthesis of Functionalized 1 H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 30(7), 1401.
  • MDPI. (2025, March 21).
  • PMC. (n.d.).
  • MDPI. (2022, December 13). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP.
  • Chemistry LibreTexts. (2023, June 30).
  • MDPI. (2024, July 26).
  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. 14, 998–1003.
  • Wiley Online Library. (2018, August 23). Functionalizable 1H Indazoles by Pallad...
  • MDPI. (2022, March 20). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
  • ResearchGate. (n.d.). Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles.
  • PMC. (n.d.). N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide.
  • Google Patents. (n.d.).
  • Sathee NEET. (n.d.).
  • Unacademy. (n.d.).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • BYJU'S. (2019, February 18).
  • BLDpharm. (n.d.). 1354225-63-0|3-Methoxy-1-methyl-1H-indazol-5-amine.
  • Sigma-Aldrich. (n.d.). 5-Methoxy-1-methyl-1H-indazol-3-amine.
  • Google Patents. (n.d.). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
  • PMC. (n.d.). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists.
  • PMC. (2023, May 12).
  • Semantic Scholar. (n.d.).
  • Technical Disclosure Commons. (2023, September 29). Novel crystalline forms of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl -phenoxy}.
  • PubChem. (n.d.). 5-methoxy-1h-indazol-3-amine (C8H9N3O).
  • ChemScene. (n.d.). 1781488-42-3 | 6-Methoxy-1-methyl-1H-indazol-5-amine.
  • ResearchGate. (n.d.). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication.

Sources

Application

reagents for methylating 1H-indazol-5-amine derivatives

Application Note: Precision Methylation of 1H-Indazol-5-Amine Derivatives Introduction & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter the 1H-indazol-5-amine scaffold in the design of hi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Methylation of 1H-Indazol-5-Amine Derivatives

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the 1H-indazol-5-amine scaffold in the design of high-value therapeutics, ranging from G protein-coupled receptor kinase 2 (GRK2) inhibitors[1] to HIV-1 capsid inhibitors[2]. Modulating the steric and electronic profile of the exocyclic C5-amine via methylation is a standard optimization strategy. However, the indazole core presents a profound chemoselectivity challenge: differentiating the exocyclic primary amine from the endocyclic pyrazole nitrogens (N1 and N2).

The causality of reaction failures in this space almost always traces back to a misunderstanding of nucleophilicity and pKa. Under neutral conditions, the C5 primary aniline-like amine is the most nucleophilic site. However, direct alkylation with electrophiles like methyl iodide (MeI) or dimethyl sulfate (DMS) fails for two reasons:

  • Over-alkylation: Once the C5-amine is mono-methylated, the resulting secondary amine becomes more electron-rich and nucleophilic than the starting primary amine, triggering rapid over-alkylation to the N,N-dimethyl derivative.

  • Competing Endocyclic Alkylation: If basic conditions (e.g., NaH, K₂CO₃) are used to neutralize the acid byproduct of alkylation, the indazole N-H (pKa ~14) is deprotonated. The resulting indazolide anion is highly reactive, leading to indiscriminate methylation at N1 and N2, yielding intractable complex mixtures[1].

To achieve high purity and yield, scientists must rely on reductive amination (for strict N,N-dimethylation) or an orthogonal protection strategy (for strict mono-methylation)[1].

Quantitative Data: Comparison of Methylation Strategies

The following table summarizes the empirical outcomes of different methylation strategies, allowing for rapid workflow selection based on your target molecule.

StrategyReagentsTarget CompoundRegioselectivityYield/Purity Profile
Orthogonal Protection TFAA; Boc₂O; MeI/NaH; K₂CO₃N-Methyl-1H-indazol-5-amineExcellent (Strictly C5 mono-methylation)High purity; requires 4 steps but avoids chromatography until the end.
Reductive Amination CH₂O (aq), NaBH(OAc)₃, AcOHN,N-Dimethyl-1H-indazol-5-amineExcellent (Strictly C5 di-methylation)High yield; single-step; simple workup.
Direct Alkylation MeI or DMS, K₂CO₃ or NaHN/A (Undesired)Poor (N1, N2, and C5 mixtures)Low yield of any single product; intractable mixtures.

Pathway Visualization

MethylationStrategies Start 1H-Indazol-5-amine RedAm Reductive Amination (CH₂O, NaBH(OAc)₃) Start->RedAm Prot1 1. TFAA (Protect C5) 2. Boc₂O (Protect N1/N2) Start->Prot1 Direct Direct Alkylation (MeI, K₂CO₃) Start->Direct Dimethyl N,N-Dimethyl-1H-indazol-5-amine (Target: Di-methylation) RedAm->Dimethyl MeI Alkylation (MeI, NaH, DMF) Prot1->MeI Deprot Global Deprotection (K₂CO₃, MeOH/H₂O, 85°C) MeI->Deprot Monomethyl N-Methyl-1H-indazol-5-amine (Target: Mono-methylation) Deprot->Monomethyl Mixture Complex Mixture (N1, N2, C5 Alkylation) Direct->Mixture

Workflow diagram contrasting chemoselective methylation strategies for 1H-indazol-5-amine.

Validated Experimental Protocols

Protocol 1: Regioselective Synthesis of N-Methyl-1H-indazol-5-amine via Orthogonal Protection

This protocol is a self-validating system adapted from validated medicinal chemistry campaigns[1],[2]. It utilizes a trifluoroacetyl (TFA) group to deactivate the C5-amine, allowing for Boc protection of the indazole core, followed by selective methylation.

Step 1: C5-Amine Acylation

  • Procedure: Dissolve 1H-indazol-5-amine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of trifluoroacetic anhydride (TFAA, 1.1 eq). Stir for 2 hours at room temperature.

  • Causality & Validation: TFAA is highly electrophilic and selectively acylates the C5 primary amine. The resulting trifluoroacetamide proton is highly acidic (pKa ~ 8-9), which is critical for Step 3. Validation: LC-MS should indicate complete conversion to M+H = 230.

Step 2: Indazole Protection

  • Procedure: To the crude mixture from Step 1, add 4-dimethylaminopyridine (DMAP, 0.1 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at room temperature until complete.

  • Causality & Validation: The Boc group shields the endocyclic N1/N2 nitrogens from electrophilic attack in the subsequent step. This will yield a mixture of N1 and N2 Boc-protected regioisomers, which is mechanistically irrelevant as they converge later[1]. Validation: LC-MS should show M+H = 330.

Step 3: Selective Alkylation

  • Procedure: Isolate the intermediate via aqueous workup. Dissolve in anhydrous DMF at 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes, then add methyl iodide (MeI, 1.5 eq). Stir for 2 hours.

  • Causality & Validation: NaH selectively deprotonates the acidic TFA-amide. The Boc group is stable to these basic conditions. MeI exclusively alkylates the deprotonated C5-nitrogen[1]. Validation: LC-MS should show M+H = 344. Quench with saturated NH₄Cl to prevent side reactions during workup.

Step 4: Global Deprotection

  • Procedure: To a 250 mL flask containing the protected intermediate (e.g., 17.01 mmol), add potassium carbonate (85.05 mmol, 5.0 eq), methanol (30 mL), and water (15 mL). Heat the reaction to 85 °C and stir overnight under a reflux condenser[1].

  • Causality & Validation: The use of K₂CO₃ in aqueous methanol at elevated temperatures is a highly efficient, one-pot global deprotection strategy. It simultaneously hydrolyzes the robust trifluoroacetamide and cleaves the Boc carbamate[2]. Validation: Cool the reaction, neutralize with 1N HCl, and extract with ethyl acetate. LC-MS of the organic layer will confirm the final product at M+H = 148[1].

Protocol 2: Chemoselective N,N-Dimethylation via Reductive Amination

Reductive amination bypasses the need for protecting groups because iminium ion formation is highly selective for the exocyclic primary amine over the aromatic endocyclic nitrogens.

  • Procedure: Dissolve 1H-indazol-5-amine (1.0 eq) in 1,2-dichloroethane (DCE). Add aqueous formaldehyde (37% w/w, 3.0 eq) and glacial acetic acid (1.0 eq). Stir for 30 minutes at room temperature to allow iminium formation. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.0 eq) portion-wise. Stir for 12 hours.

  • Causality & Validation: Formaldehyde condenses with the primary amine to form an iminium species, which is reduced by NaBH(OAc)₃ to the mono-methyl amine. The secondary amine immediately reacts with another equivalent of formaldehyde to form a new iminium ion, which is reduced to the tertiary amine. The endocyclic N1/N2 nitrogens lack the basicity to form stable iminium ions under these mild conditions. Validation: LC-MS will show complete conversion from M+H = 134 to M+H = 162. Quench with saturated NaHCO₃ to neutralize the acetic acid and destroy excess hydride before extraction.

References

  • Source: nih.
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 3-Methoxy-1-methyl-1H-indazol-5-amine synthesis

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-1-methyl-1H-indazol-5-amine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-1-methyl-1H-indazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the synthetic challenges associated with 3-Methoxy-1-methyl-1H-indazol-5-amine. The indazole core is a privileged scaffold in medicinal chemistry, frequently utilized in kinase inhibitors and other targeted therapeutic agents[1]. However, functionalizing the indazole ring—specifically achieving the correct regioselectivity during methylation—requires precise kinetic control.

This guide provides mechanistic insights, field-validated standard operating procedures (SOPs), and troubleshooting steps to optimize your yield and purity.

Part 1: Mechanistic Workflow & Causality

The synthesis of 3-Methoxy-1-methyl-1H-indazol-5-amine from 5-nitro-1H-indazol-3-ol is a two-step process governed by strict electronic and steric principles:

  • Regioselective Double Alkylation : Indazoles exhibit complex tautomerism (1H vs. 2H forms, alongside lactam-lactim tautomerism for 3-hydroxy variants). Deprotonation with a strong base like Sodium Hydride (NaH) generates a highly reactive indazolide anion. Under kinetic control, the electrophilic attack of Iodomethane (MeI) is driven toward the more electron-dense N1 and O3 positions.

  • Nitro Reduction : The resulting intermediate is subjected to catalytic hydrogenation to yield the final 5-amino target.

Workflow SM 5-nitro-1H-indazol-3-ol (Starting Material) INT 3-methoxy-1-methyl-5-nitro-1H-indazole (Intermediate) SM->INT MeI, NaH DMF, RT, 10 min Kinetic Control PROD 3-Methoxy-1-methyl-1H-indazol-5-amine (Target Product) INT->PROD H2 (50 bar), 10% Pd/C MeOH, 70°C Nitro Reduction

Caption: Synthetic workflow for 3-Methoxy-1-methyl-1H-indazol-5-amine via methylation and reduction.

Part 2: Step-by-Step Experimental Protocols

The following self-validating protocols are adapted from established patent literature to ensure authoritative grounding and reproducibility[2].

Protocol A: Synthesis of 3-Methoxy-1-methyl-5-nitro-1H-indazole

Causality Note: This reaction is exceptionally fast. The rapid kinetic trapping prevents the thermodynamic equilibration that leads to N2-alkylation.

  • Preparation : Suspend 60 mg of Sodium Hydride (NaH, 60% dispersion in mineral oil) in 2 mL of anhydrous DMF under an inert atmosphere[2].

  • Alkylation : Add 112 mg of 5-nitro-1H-indazol-3-ol and 0.5 mL of iodomethane (MeI) directly to the suspension[2].

  • Reaction : Stir the mixture at room temperature for exactly 10 minutes[2]. Validation Checkpoint: Rapid gas evolution (H2) will occur, and the solution will transition in color as the anion forms and reacts.

  • Quenching & Extraction : Quench the reaction by carefully adding water. Extract the aqueous layer with chloroform. Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4)[2].

  • Purification : Distill away the solvent under reduced pressure. Purify the residue via silica gel chromatography using a gradient of n-hexane : ethyl acetate (1:0 to 1:1)[2].

  • Validation : The product isolates as a yellow solid (approx. 31 mg). Crucial QA step: LC-MS must confirm an m/z of 208 (M+H)+ with a retention time of ~1.33 min[2].

Protocol B: Reduction to 3-Methoxy-1-methyl-1H-indazol-5-amine
  • Preparation : Dissolve 132 mg of the intermediate (from Protocol A) in 10 mL of HPLC-grade Methanol[2].

  • Continuous Flow Hydrogenation : Process the solution through a continuous-flow hydrogenation reactor (e.g., H-Cube) equipped with a 10% Pd/C cartridge. Set parameters to 70 °C, 50 bar H2 pressure, and a flow rate of 2 mL/min[2].

  • Isolation : Distill away the solvent under reduced pressure[2].

  • Validation : The product isolates as a red solid (approx. 100 mg). Crucial QA step: LC-MS must confirm an m/z of 178 (M+H)+ with a retention time of ~0.44 min[2]. The disappearance of the yellow nitro-compound color visually confirms reduction.

Part 3: Troubleshooting Guides & FAQs

Q1: I am seeing multiple spots on my TLC during the methylation step. What are they, and how do I improve regioselectivity? A1: The indazole core is highly susceptible to off-target alkylation. The multiple spots are likely the N2-methylated byproduct (3-methoxy-2-methyl-5-nitro-2H-indazole) or the N1,N2-dimethylated lactam byproduct.

  • Causality : Weaker bases (like K2CO3) or protic solvents allow thermodynamic equilibration, which favors the N2-isomer. Prolonged heating leads to over-alkylation.

  • Solution : Strictly adhere to the 10-minute reaction time at room temperature using NaH to enforce kinetic control (favoring N1).

Regioselectivity SM 5-nitro-1H-indazol-3-ol (Anion Intermediate) N1 N1, O3-Alkylation (Desired: 3-methoxy-1-methyl...) SM->N1 Strong Base (NaH), DMF Kinetic Control (10 min) N2 N2, O3-Alkylation (Byproduct: 3-methoxy-2-methyl...) SM->N2 Weak Base (K2CO3), Protic Thermodynamic Control N1N2 N1, N2-Alkylation (Byproduct: 1,2-dimethyl...) SM->N1N2 Excess MeI (>3 eq) Prolonged Heating

Caption: Regioselectivity pathways in the methylation of 5-nitro-1H-indazol-3-ol.

Q2: My nitro reduction is stalling, and I see a persistent yellow intermediate. How can I drive it to completion? A2: The persistent yellow intermediate is likely a partially reduced nitroso or hydroxylamine species. Stalling is almost always caused by catalyst poisoning.

  • Causality : Residual iodide ions from the MeI used in Step 1 strongly coordinate to and poison the palladium catalyst.

  • Solution : Ensure rigorous aqueous washing during the chloroform extraction of Step 1 to remove all iodide salts. If batch hydrogenation stalls, filter off the old catalyst through Celite, add fresh 10% Pd/C, and re-pressurize.

Q3: How do I separate the N1-methyl from the N2-methyl isomer if they co-elute on silica? A3: N2-isomers possess a different dipole moment and are typically more polar than their N1 counterparts. If they co-elute in Hexanes/EtOAc, switch your solvent system to Dichloromethane/Methanol (e.g., 98:2 DCM:MeOH) or utilize reverse-phase C18 chromatography where the hydrophobic differences between the N1 and N2 methyl groups become more pronounced.

Part 4: Quantitative Data & Optimization Summaries

Table 1: Effect of Base and Solvent on Methylation Regioselectivity

Base Solvent Temp (°C) Major Product Causality / Mechanism
NaH DMF 20 - 25 N1, O3-dimethyl (Desired) Complete deprotonation; rapid kinetic control favors N1/O3 attack.
K2CO3 Acetone 60 (Reflux) N2, O3-dimethyl (Byproduct) Weaker base allows equilibration; thermodynamic control favors N2.

| NaH | DMF | 80 | N1, N2-dimethyl (Byproduct) | Over-alkylation due to high thermal energy and extended reaction times. |

Table 2: Comparison of Nitro Reduction Methodologies for 5-Nitroindazoles

Method Reagents Conditions Impurity Profile Pros & Cons
Continuous Flow 10% Pd/C, H2 MeOH, 50 bar, 70 °C Very Clean Cleanest profile; prevents stalling; requires specialized equipment (H-Cube).
Batch Hydrogenation 10% Pd/C, H2 MeOH, 1 atm, RT Moderate Highly accessible; highly prone to stalling if catalyst is poisoned by iodides.

| Chemical Reduction | Fe powder, NH4Cl | EtOH/H2O, 80 °C | High (Salts) | Robust against halide poisoning; requires tedious filtration of iron salts. |

Part 5: References

1.[2] Title: CA2861202A1 - Nicotinamide derivatives or salt thereof having syk-inhibitory activity - Google Patents Source: Google Patents URL: 2.[1] Title: Molecular Pharmacology at the Crossroads of Precision Medicine - PMC (Citing: Indazole–an emerging privileged scaffold: Synthesis and its biological significance, RSC Med. Chem. 2025) Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Optimization

Technical Support Center: 3-Methoxy-1-methyl-1H-indazol-5-amine

Introduction Welcome to the technical support resource for 3-Methoxy-1-methyl-1H-indazol-5-amine (Compound CAS: 1354225-63-0). This guide is designed for researchers, medicinal chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support resource for 3-Methoxy-1-methyl-1H-indazol-5-amine (Compound CAS: 1354225-63-0). This guide is designed for researchers, medicinal chemists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution. Understanding the stability profile of a molecule is critical for ensuring the reliability and reproducibility of experimental data, from initial screening assays to late-stage formulation development. This document provides in-depth FAQs, troubleshooting guides, and validated experimental protocols to help you navigate potential challenges.

The indazole scaffold is a prominent feature in many biologically active compounds.[1][2][3][4] The specific substitutions on 3-Methoxy-1-methyl-1H-indazol-5-amine—a methylated nitrogen at position 1 (N1), a methoxy group at C3, and an amine group at C5—dictate its unique physicochemical properties and stability profile. The N1-methylation thermodynamically stabilizes the 1H-indazole tautomer over the 2H form, which is a crucial factor in its baseline stability.[5][6] However, the electron-donating amine and methoxy groups can influence its susceptibility to specific degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for stock solutions of 3-Methoxy-1-methyl-1H-indazol-5-amine?

A1: For long-term storage, it is recommended to store the solid compound at 2-8°C under an inert atmosphere, protected from light.[7][8]

For preparing solutions, the choice of solvent is critical and depends on the intended application and duration of storage.

  • Short-Term Storage (Working Solutions): For most biological assays, preparing fresh solutions in an appropriate aqueous buffer is ideal. Due to the aromatic nature of the compound, aqueous solubility may be limited.[9] The use of a small percentage (typically <1%) of an organic co-solvent like DMSO or DMF can aid dissolution. However, be aware that even small amounts of DMSO can impact some cell-based assays.

  • Long-Term Storage (Stock Solutions): Anhydrous, aprotic organic solvents are recommended for high-concentration stock solutions.

    • Dimethyl Sulfoxide (DMSO): A common choice due to its high solubilizing power. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. While generally stable, some sensitive compounds can undergo slow degradation in DMSO.

    • Dimethylformamide (DMF): Another suitable option. As with DMSO, store at low temperatures in aliquots.

    • Ethanol/Methanol: Can be used, but the protic nature may facilitate certain reactions over very long-term storage compared to aprotic solvents.

Causality: Aprotic solvents like DMSO and DMF are preferred for long-term storage because they are less likely to participate in degradation reactions such as hydrolysis. Low temperatures drastically reduce the rate of any potential degradation. Protecting solutions from light is crucial to prevent photochemical reactions.[9][10]

Q2: My solution of 3-Methoxy-1-methyl-1H-indazol-5-amine has turned yellow/brown. What is the likely cause?

A2: The development of color in a solution, particularly one containing an aromatic amine, is often an indicator of oxidative degradation. The 5-amino group on the indazole ring is an electron-rich moiety and is susceptible to oxidation.

Primary Mechanisms:

  • Air Oxidation: Exposure to atmospheric oxygen can lead to the formation of colored oxidation products, such as quinone-imine type structures. This process can be accelerated by light, the presence of trace metal ions (which can act as catalysts), or a non-neutral pH.[11][12]

  • Photodegradation: Exposure to ambient or UV light can provide the energy needed to initiate oxidation or other rearrangement reactions, leading to colored byproducts.[10]

Expert Recommendation: To mitigate this, always handle the compound and its solutions with minimal exposure to light and air. Use fresh, high-purity solvents and consider purging the headspace of your storage vials with an inert gas like argon or nitrogen before sealing for long-term storage. If your solution has changed color, it is advisable to prepare a fresh stock and verify its concentration and purity analytically before use.

Q3: What are the most probable chemical degradation pathways for this compound in solution?

A3: Based on the structure, the primary degradation pathways to consider are hydrolysis, oxidation, and photolysis. These are the standard stress conditions evaluated in forced degradation studies as mandated by regulatory guidelines like the ICH.[13][14][15]

  • Hydrolysis:

    • Acidic Conditions: The ether linkage of the 3-methoxy group could be susceptible to hydrolysis under strong acidic conditions and elevated temperatures, yielding the corresponding 3-hydroxy-indazole derivative. The N-methyl group and the core indazole ring are generally stable to hydrolysis.

    • Basic Conditions: The compound is expected to be relatively stable under mild basic conditions. The amine and methoxy groups are not typically labile to base-catalyzed hydrolysis.

  • Oxidation:

    • This is a significant potential pathway. The primary site of oxidation is the 5-amino group. Reaction with oxidizing agents (e.g., hydrogen peroxide, or dissolved oxygen in the presence of light/metal ions) can lead to a variety of products, including nitroso, nitro, or polymeric species, which are often colored.[11][12]

  • Photodegradation:

    • Indazole rings can be photochemically active. Studies on other indazoles have shown that irradiation with UV light can induce rearrangement to form benzimidazole isomers.[10] This represents a non-degradative but significant transformation that would result in a loss of the parent compound and the formation of a structurally different entity with altered biological activity.

Q4: How can I design an experiment to test the stability of my compound in a specific experimental buffer?

A4: A focused stability study, often called a forced degradation study, is the standard approach.[13][16] This involves intentionally stressing the compound under various conditions to predict its long-term stability and identify potential degradation products.

The workflow below outlines a typical forced degradation experiment.

Forced_Degradation_Workflow cluster_stress Stress Conditions (Incubate for 24-72h) prep Prepare Stock Solution (e.g., 10 mM in DMSO) dilute Dilute to Working Conc. (e.g., 100 µM in Buffer) prep->dilute control Control (4°C, Dark) dilute->control Aliquot acid Acid Hydrolysis (e.g., pH 2, 60°C) dilute->acid Aliquot base Base Hydrolysis (e.g., pH 12, 60°C) dilute->base Aliquot oxid Oxidation (e.g., 0.1% H2O2, RT) dilute->oxid Aliquot photo Photostability (ICH Q1B Light Exposure) dilute->photo Aliquot thermal Thermal (Buffer, 60°C, Dark) dilute->thermal Aliquot analyze Analyze Samples (t=0, t=final) control->analyze acid->analyze base->analyze oxid->analyze photo->analyze thermal->analyze quant Quantify Parent Peak (%) & Identify Degradants analyze->quant

Caption: Experimental workflow for a forced degradation study.

Key Steps:

  • Prepare a solution of your compound in the desired buffer at the final experimental concentration.

  • Time Zero (t=0) Sample: Immediately take an aliquot and analyze it using a suitable analytical method (e.g., HPLC-UV) to get a baseline reading of the parent compound's peak area.

  • Incubate: Store the remaining solution under your specific experimental conditions (e.g., 37°C for a cell-based assay). It is also wise to include control samples stored at 2-8°C in the dark.

  • Time Point Analysis: At various time points (e.g., 2, 8, 24, 48 hours), take further aliquots and analyze them.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the t=0 sample. A significant decrease indicates instability. The appearance of new peaks suggests the formation of degradation products. A good stability-indicating method should be able to resolve these new peaks from the parent peak.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Precipitate forms in my aqueous buffer. 1. Low Aqueous Solubility: The compound's solubility limit has been exceeded in the buffer.[9] 2. pH-Dependent Solubility: The amine group is basic; solubility may decrease in neutral to basic buffers compared to acidic ones. 3. Salt Incompatibility: The compound may be precipitating with salts in your buffer (e.g., phosphates).1. Lower the final concentration of the compound. 2. Increase the percentage of co-solvent (e.g., DMSO), but verify its compatibility with your assay (typically keep ≤1%). 3. Prepare a more concentrated stock solution and use a smaller volume. 4. Test solubility in a different buffer system.
Rapid loss of parent compound peak in HPLC. 1. Adsorption: The compound may be adsorbing to plasticware or HPLC vials. 2. Extreme Instability: The compound is rapidly degrading under the analytical or experimental conditions. 3. Incorrect HPLC Method: The compound may be retained on the column or eluting in the solvent front.1. Use low-adsorption vials (e.g., silanized glass). 2. Immediately neutralize or quench samples from harsh stress conditions (e.g., high/low pH) before analysis. 3. Re-evaluate the stability in your chosen buffer (see Q4). 4. Re-develop the HPLC method; check different mobile phases and gradients.
Multiple new peaks appear in the chromatogram. 1. Degradation: The compound is degrading into multiple products. 2. Impure Starting Material: The initial solid material may contain impurities. 3. Solvent/Buffer Interaction: The compound may be reacting with components in your solvent or buffer.1. This is the expected outcome of a forced degradation study. Use a mass spectrometer (LC-MS) to get mass information on the new peaks to help identify them.[17] 2. Always run a t=0 sample of your dissolved compound to confirm the initial purity profile. 3. Analyze a "buffer blank" that has undergone the same stress conditions to rule out artifacts from the matrix.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study for 3-Methoxy-1-methyl-1H-indazol-5-amine

This protocol is a framework for investigating the intrinsic stability of the compound. The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without completely consuming the parent compound.[13]

1. Materials:

  • 3-Methoxy-1-methyl-1H-indazol-5-amine

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (or TFA)

  • 1 M HCl, 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • DMSO or other suitable organic solvent

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA detector

2. Stock Solution Preparation:

  • Accurately weigh and dissolve the compound in DMSO to prepare a 10 mg/mL stock solution.

3. Stress Sample Preparation (Target concentration ~50 µg/mL):

  • For each condition, dilute the stock solution into the respective stress medium in a volumetric flask. Prepare a "control" sample diluted in the mobile phase or a neutral buffer.

  • Acid Hydrolysis: Dilute in 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Dilute in 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Dilute in 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Dilute in purified water. Incubate at 60°C in the dark.

  • Photolytic Degradation: Prepare a solution in purified water. Expose to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a wrapped control sample in the dark at the same temperature.

4. Sample Analysis:

  • Withdraw aliquots at appropriate time points (e.g., 2, 6, 12, 24 hours).

  • Before injection, quench the reaction: neutralize acidic/basic samples with an equimolar amount of base/acid.

  • Analyze all samples, including a t=0 and a control sample, by a stability-indicating HPLC method (see Protocol 2).

5. Data Interpretation:

  • Calculate the percentage of remaining parent compound and the percentage of degradation.

  • Note the relative retention times and peak areas of any new peaks formed.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, impurities, and excipients.

1. Instrument and Columns:

  • HPLC with PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (example):

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: Monitor at a wavelength of maximum absorbance (e.g., determined from a PDA scan, likely in the 250-300 nm range) and at a secondary, lower-energy wavelength to detect potential degradants with shifted spectra.

3. Method Validation:

  • Specificity: Inject samples from the forced degradation study. The method is specific if the parent peak is well-resolved from all degradation peaks (Resolution > 2).

  • Peak Purity: Use the PDA detector to assess peak purity for the parent compound in the presence of degradants. The purity angle should be less than the purity threshold.

Data Summary and Visualization

Table 1: Predicted Stability Profile and Potential Degradation Products
Stress ConditionSusceptibilityPrimary Degradation MechanismPotential Major Degradant(s)
Acidic Hydrolysis (0.1 M HCl, 60°C)ModerateCleavage of the methoxy ether bond3-Hydroxy-1-methyl-1H-indazol-5-amine
Basic Hydrolysis (0.1 M NaOH, 60°C)LowGenerally stableNo significant degradation expected
Oxidation (3% H₂O₂, RT)HighOxidation of the 5-amino groupQuinone-imines, N-oxides, colored polymers
Thermal (Water, 60°C, Dark)LowGenerally stableMinimal degradation expected
Photolysis (ICH Q1B)Moderate to HighRing rearrangement, oxidationBenzimidazole isomers, photo-oxidative products
Diagram 1: Potential Degradation Pathways

Degradation_Pathways parent 3-Methoxy-1-methyl- 1H-indazol-5-amine hydrolysis Acid Hydrolysis parent->hydrolysis [H+], Δ oxidation Oxidation (H2O2/Air) parent->oxidation [O] photo Photolysis (UV Light) parent->photo prod_hydro 3-Hydroxy Derivative hydrolysis->prod_hydro prod_oxid Quinone-imine type (Colored Products) oxidation->prod_oxid prod_photo Benzimidazole Isomer photo->prod_photo

Caption: Plausible degradation pathways for the target compound.

References

  • Angeli, C., et al. (n.d.). Photochemical Conversion of Indazoles into Benzimidazoles. National Institutes of Health. [Link]

  • Kumar, V. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Sane, R. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International. [Link]

  • Liao, Y. (n.d.). Photoreaction of Indazole Metastable-State Photoacid. ResearchGate. [Link]

  • Singh, R. (2016). Forced Degradation Studies. MedCrave. [Link]

  • Talekar, P. P., et al. (n.d.). FORCED DEGRADATION STUDIES: REGULATORY CONSIDERATIONS AND IMPLEMENTATIONS IN ANALYTICAL METHOD DEVELOPMENT AND VALIDATION. European Journal of Pharmaceutical and Medical Research. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

  • Linsell, P., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • ResearchGate. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. [Link]

  • National Institutes of Health. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • Organic Syntheses. (n.d.). indazole. [Link]

  • MDPI. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. [Link]

  • CORE. (n.d.). Synthesis of Novel N and N Indazole Derivatives. [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. [Link]

  • PubMed. (2005). Pharmacological properties of indazole derivatives: recent developments. [Link]

  • Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • PubChem. (n.d.). 3-methyl-1H-indazol-5-amine. Retrieved from PubChem. [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • PubChemLite. (n.d.). 3-methoxy-1-methyl-1h-pyrazol-5-amine. Retrieved from PubChemLite. [Link]

  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. [Link]

  • National Institutes of Health. (n.d.). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. [Link]

  • Bellona.org. (2009). Amines Used in CO2 Capture. [Link]

Sources

Troubleshooting

Technical Support Center: Handling and Preventing Oxidation of 5-Aminoindazole Derivatives

Welcome to the Technical Support Center for 5-aminoindazole derivatives. 5-Aminoindazoles are highly versatile building blocks in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-aminoindazole derivatives. 5-Aminoindazoles are highly versatile building blocks in medicinal chemistry and materials science. However, their electron-rich nature makes them notoriously susceptible to oxidative degradation.

This guide is designed for researchers and drug development professionals. It provides mechanistic insights, troubleshooting FAQs, and field-proven protocols to ensure the integrity of your 5-aminoindazole scaffolds from benchtop to scale-up.

Part 1: Troubleshooting & FAQs

Q1: Why does my 5-aminoindazole solution turn dark brown or black during a reaction or upon storage? A1: This color change is the primary visual indicator of oxidative degradation [1]. The amino group (-NH₂) at the 5-position is strongly electron-donating via resonance (+M effect). This increases the electron density of the indazole ring, raising the energy of its Highest Occupied Molecular Orbital (HOMO). Consequently, the molecule is highly prone to Single Electron Transfer (SET) oxidation by atmospheric oxygen, trace transition metals, or light [2]. The initial oxidation yields a radical cation, which rapidly undergoes further oxidation and deprotonation to form highly colored quinone-imines or azo compounds. Over time, these intermediates oligomerize into insoluble black polymeric tars.

Q2: How can I prevent rapid air oxidation during workup and purification? A2: Prevention relies on eliminating the oxidants or kinetically slowing the oxidation rate.

  • Atmosphere: Always perform reactions and solvent removals under an inert atmosphere (Argon or N₂). Argon is preferred as it is heavier than air and provides a better "blanket" over the solvent surface.

  • Solvent Degassing: Dissolved oxygen in solvents is a hidden culprit. Purge all solvents with inert gas for at least 15–30 minutes prior to use, or use the freeze-pump-thaw method for rigorous exclusion [1].

  • Temperature: Oxidation is a temperature-dependent kinetic process. Perform workups at reduced temperatures (e.g., using an ice bath during extraction) to suppress the oxidation rate.

Q3: Are there chemical strategies to stabilize the 5-aminoindazole scaffold if I don't want to use a glovebox? A3: Yes. If you cannot maintain strictly anaerobic conditions, you must alter the electronic properties of the molecule.

  • Salt Formation: Converting the free base to a hydrochloride (HCl) salt protonates the amine (-NH₃⁺). This completely removes its electron-donating ability, drastically lowering the HOMO energy and rendering the molecule stable to air.

  • Protecting Groups: Temporarily masking the amine with an electron-withdrawing protecting group (e.g., N-Boc, N-Acyl) reduces the electron density of the ring, preventing unwanted oxidation during downstream cross-coupling or complexation reactions[4].

Q4: Can I use antioxidants to protect the free base in solution? A4: Yes, sacrificial antioxidants can be added to the reaction or storage medium. Ascorbic acid or Butylated hydroxytoluene (BHT) are commonly used [1]. These compounds have lower oxidation potentials than the 5-aminoindazole and will preferentially scavenge oxygen or radical species. However, you must ensure these additives do not interfere with your downstream catalytic cycles.

Part 2: Mechanistic and Workflow Visualizations

To fully understand the degradation and protection of these derivatives, review the pathways below.

G A 5-Aminoindazole (Electron-Rich) B Single Electron Transfer (SET) via O2 or Trace Metals A->B C Radical Cation Intermediate B->C D Quinone-Imine Formation (Dark Coloration) C->D -H+, -e- E Polymeric Species (Insoluble Black Tar) D->E Oligomerization

Figure 1: Oxidative degradation pathway of 5-aminoindazole derivatives.

Workflow Start Crude 5-Aminoindazole Decision Immediate Use? Start->Decision Path1 Schlenk Line / Glovebox (Argon Atmosphere) Decision->Path1 Yes Path2 Chemical Protection Decision->Path2 No Salt HCl Salt Formation (Protonation) Path2->Salt Boc N-Acylation / N-Boc (Electron Withdrawal) Path2->Boc Store Safe Long-Term Storage Salt->Store Boc->Store

Figure 2: Decision matrix and workflow for handling oxidation-prone anilines.

Part 3: Quantitative Comparison of Protection Strategies

When choosing a stabilization method, consider the downstream requirements of your synthesis. The table below summarizes the physical and chemical properties of different stabilization strategies.

Derivative StateElectronic Effect on RingAir Stability (Storage)Visual Indicator of IntegrityDeprotection / Activation Method
Free Base Highly Electron-Rich (+M)Poor (< 24h in air)Pale yellow/tan powderN/A (Ready to react)
HCl Salt Electron-Poor (-I)Excellent (> 1 year)White/off-white powderMild base wash (e.g., NaHCO₃)
N-Boc Protected Moderately Electron-RichGood (Months)White crystalline solidAcidic cleavage (TFA or HCl/Dioxane)
N-Acetyl Protected Moderately Electron-PoorExcellent (> 1 year)White crystalline solidStrong acid/base reflux [1]

Part 4: Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps. If the expected visual cues do not occur, the protocol has failed, and the steps must be repeated to ensure scientific integrity.

Protocol A: Synthesis of 5-Aminoindazole HCl Salt for Long-Term Storage

Causality: Protonating the amine traps the lone pair, preventing it from participating in resonance with the indazole ring. This shuts down the SET oxidation pathway [3].

  • Dissolution: In a fume hood, dissolve 1.0 g of crude 5-aminoindazole (free base) in 15 mL of anhydrous, degassed diethyl ether or tetrahydrofuran (THF) under an Argon atmosphere.

    • Validation Check: The solution should be clear and pale yellow. If it is dark brown, pre-filter through a short pad of Celite/Silica to remove polymeric oxidized impurities.

  • Precipitation: Cool the flask to 0 °C using an ice bath. Slowly add 1.2 equivalents of a 2.0 M HCl solution in diethyl ether dropwise via syringe.

  • Observation: A white to off-white precipitate will form immediately upon addition.

  • Isolation: Filter the solid rapidly using a Büchner funnel under a stream of Argon. Wash the filter cake with cold, anhydrous diethyl ether (2 × 5 mL).

  • Storage: Transfer the white solid to an amber vial, flush with Argon, and store at -20 °C. The salt is stable indefinitely under these conditions.

Protocol B: Chemoselective N-Acylation (Protection)

Causality: Converting the amine to an amide replaces the strongly donating -NH₂ group with a mildly deactivating acetamido group. This protects the amine from oxidation while allowing the indazole core to participate in other reactions [4].

  • Setup: Equip a round-bottom flask with a magnetic stir bar and rubber septum. Purge with Argon for 5 minutes.

  • Reagent Mixing: Dissolve 5-aminoindazole (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration). Add triethylamine (1.5 eq) and cool to 0 °C.

  • Acylation: Add acetic anhydride (1.1 eq) dropwise.

    • Validation Check: The reaction should not change color drastically. A shift to a deep red or black indicates that oxygen was present in the DCM and oxidation outcompeted acylation.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1) until the starting material is completely consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting N-(1H-indazol-5-yl)acetamide is highly stable to ambient air and light.

References

  • Erickson, P. R., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. Retrieved from[Link]

  • Axelsson, A., et al. (2018). Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. Chemical Communications (RSC Publishing). Retrieved from[Link]

Reference Data & Comparative Studies

Validation

LC-MS Characterization of 3-Methoxy-1-methyl-1H-indazol-5-amine: A Comparative Guide to Isomer Resolution and Method Optimization

Executive Summary The accurate characterization of indazole building blocks is a critical quality attribute in the development of targeted kinase inhibitors. 3-Methoxy-1-methyl-1H-indazol-5-amine (Exact Mass: 177.09 Da)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate characterization of indazole building blocks is a critical quality attribute in the development of targeted kinase inhibitors. 3-Methoxy-1-methyl-1H-indazol-5-amine (Exact Mass: 177.09 Da) is a highly functionalized intermediate whose structural verification is complicated by the presence of numerous isobaric and positional isomers (e.g., 2-methyl or 6-amine variants). This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, specifically contrasting traditional C18 stationary phases with Biphenyl chemistries, and provides a self-validating experimental protocol for robust quantification.

The Analytical Challenge: Indazole Isomerism

In early-stage drug synthesis, distinguishing 3-Methoxy-1-methyl-1H-indazol-5-amine from its isomers is paramount[1]. Because these positional isomers possess identical molecular weights and highly similar partition coefficients (LogP), standard reversed-phase LC-MS methods often suffer from severe co-elution. The position of the primary amine group (5-position versus the 6-position) or the methylation site (N1 versus N2) creates subtle differences in the molecule's electron density distribution that must be exploited chromatographically[2].

Comparative Analysis: Stationary Phase Chemistry

To demonstrate the causality behind column selection, we compare a standard fully porous C18 column against a superficially porous Biphenyl column.

  • C18 (Octadecylsilane): Relies exclusively on hydrophobic dispersion forces. Because the hydrophobic surface area of indazole positional isomers is nearly identical, C18 phases typically yield poor resolution (Rs < 1.5) and are prone to peak tailing for basic amines.

  • Biphenyl: Offers orthogonal selectivity through three distinct mechanisms: hydrophobic interactions, dipole-dipole interactions, and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     stacking. The biphenyl rings on the stationary phase interact strongly with the electron-rich indazole core. The electron-donating methoxy and amine groups alter the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    -electron density of the indazole ring differently depending on their exact positions, allowing the biphenyl phase to achieve baseline separation of structural isomers that C18 cannot resolve.
Quantitative Data Comparison

Table 1: Chromatographic Performance for 3-Methoxy-1-methyl-1H-indazol-5-amine vs. its 6-amine isomer.

ParameterTraditional C18 ColumnBiphenyl ColumnPerformance Gain
Retention Time (min) 2.453.12Increased retention
Isomer Resolution (Rs) 1.1 (Co-elution)2.8 (Baseline)+154%
Peak Asymmetry (As) 1.45 (Tailing)1.05 (Symmetrical)Improved peak shape
Signal-to-Noise (LLOQ) 4582+82% Sensitivity

Mobile Phase Optimization: The Role of Modifiers

The choice of mobile phase modifier directly dictates the electrospray ionization (ESI) efficiency.

  • Ammonium Acetate (10 mM): While useful for pH buffering, it can cause ion suppression in ESI+ for rigid aromatic amines, leading to reduced sensitivity.

  • Formic Acid (0.1% v/v): Provides a low-pH environment (pH ~2.7) that ensures the primary amine of the indazole is fully protonated to form the

    
     species. This significantly enhances ionization efficiency and chromatographic resolution, making it the superior choice for N-heterocycles[3].
    

LCMS_Workflow A Sample Preparation Standard & Matrix Spiking B Column Selection C18 vs. Biphenyl Chemistry A->B Extracts ready C Mobile Phase Optimization Modifier & Gradient Tuning B->C Selectivity defined D MS/MS Parameter Tuning ESI+ & MRM Transitions C->D Elution optimized E Data Acquisition & Analysis Isomer Resolution & Quantitation D->E Sensitivity maximized

LC-MS method development workflow for indazole derivatives.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) loop. The assay is self-validating; if the SST criteria are not met, the system automatically halts, preventing the acquisition of compromised data.

Step 1: Sample Preparation
  • Weigh 1.0 mg of 3-Methoxy-1-methyl-1H-indazol-5-amine reference standard.

  • Dissolve in 1.0 mL of Methanol to create a 1 mg/mL stock solution.

  • Dilute to a working concentration of 10 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to prevent solvent-induced peak broadening.

Step 2: Chromatographic Separation
  • Column: Biphenyl, 2.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid[3].

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[2].

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B (0-1 min)

    
     60% B (1-5 min) 
    
    
    
    95% B (5-6 min)
    
    
    5% B (6.1-8 min).
Step 3: MS/MS Detection (ESI+)
  • Capillary Voltage: +3500 V

  • Desolvation Temperature: 400 °C

  • Precursor Ion: m/z 178.10

    
    [1].
    
  • Primary MRM Transition (Quantifier): 178.10

    
     163.07 (Collision Energy: 15 eV, representing loss of methyl).
    
  • Secondary MRM Transition (Qualifier): 178.10

    
     147.08 (Collision Energy: 25 eV, representing loss of methoxy).
    
Step 4: System Suitability Testing (Self-Validation Loop)

Before analyzing unknown samples, execute the following sequence:

  • Blank Injection: Verify no carryover (Signal < 20% of LLOQ).

  • LLOQ Injection (1 ng/mL): Verify Signal-to-Noise (S/N)

    
     10.
    
  • Isomer Resolution Mix: Inject a mixture of the 5-amine and 6-amine isomers. Verify Resolution (Rs)

    
     2.0.
    Causality Check: If Rs < 2.0, the biphenyl 
    
    
    
    interactions are compromised (likely due to column fouling or insufficient equilibration). The system must be flushed with 100% Acetonitrile before proceeding.

MS/MS Fragmentation Pathway

Understanding the collision-induced dissociation (CID) pathway is critical for selecting robust MRM transitions that are free from matrix interferences.

ESI_Pathway M Neutral Molecule [M] (m/z 177.09) MH Protonated Precursor [M+H]+ (m/z 178.10) M->MH ESI+ (0.1% FA) F1 Product Ion 1 [-CH3] (m/z 163.07) MH->F1 CID F2 Product Ion 2 [-OCH3] (m/z 147.08) MH->F2 CID

ESI+ ionization and CID fragmentation of 3-Methoxy-1-methyl-1H-indazol-5-amine.

References[3] Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection - Thermo Fisher Scientific -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv4ewxMZUM_-kuYvLS-hcFcdeXJPdGaYCi_KrYyoyGrDN_ekitnrQ_0ksklq9-RQ04t0rjD6bFpbvVRhabCZRhrQjD8-ptG_4SM5xt8Y1hgWjfGdRu-ZV6JkEFgOXq5FBVHc9egZwJZ8D9MYFOKqwKEZoUg43rcydtFBov91bpOXN82FCPNq3X1UOxgRgAlP-XGzq8JbAGwIsM548jD5CLBGvqPvRQVKX7LpmTPROywxReRHkNr6NVcAQAQIDS[2] SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE - rasayanjournal.co.in -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxJ_w9f82yqzplB5PIJQ05MrSbppzu1ped3eWSQRmCT385byek1GTjQ5XPWtbBapl97h0Ui1eWUf-7S7eiEYFO4X3pGUDR2UoCeu2aGFGtJjTEm6ks5XGmmE2Qxyc3uVf2DAEPMSiH-FfDzvcnOSM2KDt1yfSNs7w=[4] An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjf4VPOB-tXslofL3B5-vxCt2hBpdcJQ2SSXzzIpj72Ar2gPdQBHB8uH6hYAuyJCk8CDkFkh22aeasuiJ1ifsidOA8rNL4gs8zz_Vi1xQ55CgYZsdECaxyqk-NjnulxTZ6DEI8[1] CA2861202A1 - Nicotinamide derivatives or salt thereof having syk-inhibitory activity - Google Patents -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsFAdZyrdJnrB7RMrtvJJdzrhUwTUECpPSurn4RInYI_R-bOuE-80eA924-Uzry8CQcSdpECgS-qgjFR-1BurJXjXm70Ka7vRo4xx1q4ZF8Px3hHFsuMNMnsHPmKszM2ropTLv5_4BvJtf0A==

Sources

Comparative

Technical Comparison Guide: FTIR Characterization of 3-Methoxy-1-methyl-1H-indazol-5-amine

Executive Summary 3-Methoxy-1-methyl-1H-indazol-5-amine (CAS: 1352972-69-6) serves as a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Pazopanib analogs). Its quality control is pivotal, spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-1-methyl-1H-indazol-5-amine (CAS: 1352972-69-6) serves as a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Pazopanib analogs). Its quality control is pivotal, specifically in verifying the complete reduction of its nitro-precursor and ensuring N1-methylation selectivity over the N2-isomer.

This guide provides a comparative FTIR spectral analysis to distinguish the target amine from its synthetic precursors (Nitro-indazole) and regioisomers (2-methyl-indazole) . The data presented enables rapid "Go/No-Go" decision-making in process chemistry environments.

Part 1: Comparative Spectral Analysis[1][2]

Target vs. Precursor (Reduction Monitoring)

The most common synthesis route involves the reduction of 3-methoxy-1-methyl-5-nitro-1H-indazole . The transition from Nitro (-NO₂) to Amine (-NH₂) is chemically distinct and easily monitored via FTIR.

Functional GroupTarget: 5-Amine Compound (cm⁻¹)Alternative: 5-Nitro Precursor (cm⁻¹)Diagnostic Action
N-H Stretch 3300–3450 (Doublet)AbsentPrimary Indicator: Look for the appearance of the "doublet" (symmetric/asymmetric stretch) indicating primary amine formation.
NO₂ Stretch (Asymmetric) Absent1500–1550 (Strong)Purity Check: Residual peaks here indicate incomplete reduction.
NO₂ Stretch (Symmetric) Absent1300–1360 (Strong)Purity Check: Confirm absence to validate <0.5% precursor content.
C-N Stretch (Ar-NH₂) 1250–1300 AbsentSecondary Indicator: Appearance confirms C-N bond formation attached to the aromatic ring.

Technical Insight: The conjugation of the amino group with the indazole ring typically intensifies the C=C ring stretches around 1600 cm⁻¹ compared to the electron-withdrawing nitro precursor.

Target vs. Regioisomer (N1 vs. N2 Methylation)

Methylation of the indazole ring often yields a mixture of N1-methyl (Target) and N2-methyl (Impurity). While NMR is definitive, FTIR offers a rapid screening method based on ring vibration modes.

FeatureTarget: 1-Methyl IsomerImpurity: 2-Methyl IsomerMechanism
Ring Breathing Mode ~1000–1050 cm⁻¹ ~950–980 cm⁻¹ The "quinoid-like" character of the 2-methyl isomer shifts ring breathing modes to lower frequencies.
C=N Stretch Distinct band ~1615 cm⁻¹Shifted/BroadenedN2-methylation disrupts the aromaticity differently than N1, altering the C=N dipole moment.

Part 2: Experimental Protocol (ATR-FTIR)

This protocol is designed for Attenuated Total Reflectance (ATR) , the industry standard for solid pharmaceutical intermediates, eliminating the need for KBr pellet preparation.

Workflow: High-Throughput Purity Screen
  • System Prep:

    • Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent).

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

    • Background: Collect 32 scans of ambient air before every new batch.

  • Sample Loading:

    • Place ~5–10 mg of the solid 3-Methoxy-1-methyl-1H-indazol-5-amine onto the crystal.

    • Critical Step: Apply constant pressure (typically >80 lbs force) using the slip-clutch tower. Poor contact results in weak amine peaks (3300+ cm⁻¹), leading to false negatives.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for isomer differentiation).

    • Scans: 32 (Screening) or 64 (Final QC).

    • Range: 4000–600 cm⁻¹.

  • Data Processing:

    • Apply Baseline Correction (Automatic).

    • Normalization: Normalize to the C-H stretch (~2900 cm⁻¹) if comparing batch-to-batch intensity.

Part 3: QC Decision Logic (Visualization)

The following diagram illustrates the logical flow for determining batch release based on the spectral data described above.

QC_Workflow Start Sample: Batch Synthesis Output FTIR_Scan Perform ATR-FTIR Scan (4000-600 cm⁻¹) Start->FTIR_Scan Check_Nitro Check 1300-1550 cm⁻¹ (NO₂ Peaks Present?) FTIR_Scan->Check_Nitro Fail_Red FAIL: Incomplete Reduction (Reprocess) Check_Nitro->Fail_Red Yes (Strong Peaks) Check_Amine Check 3300-3450 cm⁻¹ (NH₂ Doublet Present?) Check_Nitro->Check_Amine No (Clean Baseline) Fail_Amine FAIL: No Amine Formed (Check Reagents) Check_Amine->Fail_Amine No Check_Isomer Check Fingerprint (950-1050 cm⁻¹) (N1 vs N2 Pattern) Check_Amine->Check_Isomer Yes Pass PASS: Release for NMR/HPLC Check_Isomer->Pass N1 Pattern Fail_Regio FAIL: High N2-Isomer Content (Recrystallize) Check_Isomer->Fail_Regio N2 Pattern

Caption: Logical decision tree for FTIR-based quality control of 3-Methoxy-1-methyl-1H-indazol-5-amine.

Part 4: Scientific Rationale & Causality

Why FTIR for this specific molecule?

While NMR is the gold standard for structure elucidation, FTIR is superior for process monitoring of this amine for two reasons:

  • Sensitivity to Symmetry (NO₂ vs NH₂): The nitro group has a very high molar absorptivity. Even trace amounts (1-2%) of unreduced precursor are immediately visible as distinct bands at 1350/1530 cm⁻¹, which might be lost in the baseline noise of a standard proton NMR without long acquisition times.

  • Solid-State Polymorphism: If the amine crystallizes in different polymorphs (common for indazoles), the N-H stretching region (3300-3500 cm⁻¹) will shift significantly due to hydrogen bonding differences. ATR-FTIR detects this instantly, ensuring the correct crystal form is used for downstream solubility.

Reference Data Validation

The spectral assignments provided are grounded in the fundamental vibrational modes of the indazole scaffold.

  • The N-H stretch assignment (3300-3450 cm⁻¹) aligns with primary aromatic amines as detailed in Spectrometric Identification of Organic Compounds.

  • The Methoxy C-O stretch (typically 1000-1300 cm⁻¹) is a constant marker in both precursor and target, serving as an internal standard for normalization.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). N-Methylimidazole FTIR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Used as a reference for N-methylated heterocyclic ring vibrations).

  • PubChem. Compound Summary: 3-methyl-1H-indazol-5-amine. National Library of Medicine. Available at: [Link] (Structural confirmation and physical property data).

  • MDPI. Synthesis and Characterization of Pyrazole Derivatives. Molecules 2021, 26(6), 1543. Available at: [Link] (Provides experimental FTIR data for methoxy-benzyl-amino-pyrazoles, a structurally homologous system).

Validation

Comparative Guide: 3-Methoxy vs. 3-Halo Indazoles in Drug Discovery

Topic: Comparing 3-Methoxy vs. 3-Halo Indazole Biological Activity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals [1] Executive Summary In medicinal chemistry, th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing 3-Methoxy vs. 3-Halo Indazole Biological Activity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

[1]

Executive Summary

In medicinal chemistry, the 3-position of the indazole ring is a critical vector for optimizing potency and pharmacokinetic (PK) properties. While 3-halo (Cl, Br, F) and 3-methoxy (OMe) substituents are often viewed merely as steric fillers or electronic modulators, recent "Matched Molecular Pair" (MMP) analyses reveal a more complex bio-isosteric relationship. This guide objectively compares these two motifs, highlighting that while 3-halo indazoles often offer superior metabolic stability, 3-methoxy variants frequently yield higher potency through unique dual-electrostatic interactions, particularly in kinase domains (e.g., FGFR, VEGFR).

Structural & Electronic Properties

The choice between a halogen and a methoxy group at the C3 position fundamentally alters the indazole's electronic signature, influencing both ligand-protein binding and physicochemical properties.

Feature3-Halo Indazole (Cl/Br)3-Methoxy Indazole (OMe)
Electronic Effect Electron-Withdrawing Group (EWG).[1] Deactivates the ring.Electron-Donating Group (EDG). Activates the ring.
Electrostatics Dual Nature: Negative potential at the orthogonal belt; Positive "

-hole" at the tip (Halogen Bonding donor).[1]
Dual Nature: Negative potential at Oxygen (H-bond acceptor); Positive potential at Methyl group.[1][2]
Lipophilicity Increases LogP (Hydrophobic).[1]Moderate LogP effect (Amphipathic).
Steric Bulk Cl (1.75 Å radius) is roughly isosteric to a methyl group but lacks conformational flexibility.[1]OMe is larger due to the methyl group and has rotational freedom (

bond angle).
Expert Insight: The "Scout" Theory

Recent structural analyses suggest that despite their opposite electronic effects (Hammett


), Cl and OMe behave similarly as "scouts" for protein pockets. Both present a patch of positive electrostatic potential (the 

-hole for Cl, the methyl hydrogens for OMe) flanked by negative potential.[2][3] However, the 3-methoxy group has the distinct advantage of acting as a hydrogen bond acceptor via the oxygen atom, which is often critical for interacting with backbone amides in the hinge region of kinases.
Biological Performance Comparison
2.1 Potency and Selectivity

Experimental data indicates that 3-methoxy substitutions often drive higher potency in targets requiring specific hydrogen bond networks.[1]

  • Case Study: FGFR1 Inhibitors In a direct MMP comparison of Fibroblast Growth Factor Receptor (FGFR) inhibitors, replacing a hydrogen or lipophilic group with a 3-methoxy group resulted in a 13-fold improvement in potency .

    • Mechanism:[1][4][5] The methoxy oxygen accepts a hydrogen bond from the amide backbone of Asp641 in the kinase hinge region.

    • Outcome: The 3-methoxy derivative (e.g., related to Infigratinib structures) showed

      
       nM compared to 
      
      
      
      nM for non-H-bonding analogs.
  • Case Study: Antiviral Potency (SARS-CoV-1) In protease inhibitors, a 3-methoxy substituent provided a 9.5-fold potency increase over the desmethoxy analog.[1] The specific bond angle (

    
    ) allowed the methyl group to fill a hydrophobic pocket while the oxygen engaged the Gln189 backbone.
    
2.2 Metabolic Stability

This is the primary trade-off.[1] 3-Halo indazoles are generally more metabolically robust.

  • 3-Methoxy: Susceptible to O-demethylation by Cytochrome P450 enzymes (CYP). The resulting phenol is often rapidly glucuronidated and excreted, leading to a shorter half-life (

    
    ).
    
  • 3-Halo (Cl/F): Halogens block metabolic soft spots. A 3-chloroindazole scaffold (e.g., in Estrogen Receptor

    
     ligands) demonstrated superior microsomal stability compared to non-halogenated analogs, preventing hydroxylation at the C3 position.
    
2.3 Summary of Biological Data
Parameter3-Chloro Indazole3-Methoxy IndazoleAdvantage
Kinase Potency High (via Hydrophobic/Halogen bonding)Superior (via H-bonding + Hydrophobic fill)OMe
Metabolic Stability High (Blocks oxidation)Low to Moderate (Risk of O-dealkylation)Cl
Solubility Low (Lipophilic)Moderate (Polar oxygen atom)OMe
Synthetic Access Excellent (Commercial starting material)Good (Requires alkoxylation step)Cl
Decision Logic & SAR Workflow

The following diagram outlines the strategic decision-making process for selecting between these two moieties during lead optimization.

SAR_Decision_Tree Start Lead Optimization: Indazole C3 Position Check_Pocket Analyze Binding Pocket (Crystal Structure/Homology) Start->Check_Pocket HBond_Need Is H-Bond Acceptor Required? Check_Pocket->HBond_Need Metabolic_Risk Is C3 a Metabolic Soft Spot? HBond_Need->Metabolic_Risk No Use_OMe Select 3-Methoxy (Prioritize Potency) HBond_Need->Use_OMe Yes (e.g., Hinge Binder) Metabolic_Risk->Use_OMe No (Need Solubility) Use_Halo Select 3-Halo (Cl/F) (Prioritize Stability) Metabolic_Risk->Use_Halo Yes (Block Metabolism) Bioisostere Consider Bioisosteres (e.g., CF3, OCHF2) Use_OMe->Bioisostere If t1/2 is too short

Figure 1: SAR Decision Tree for Indazole C3 Substitution.[1] Use OMe when specific H-bond interactions are identified; use Halo to block metabolism or fill hydrophobic voids.[1]

Experimental Protocols
4.1 Synthesis of 3-Methoxyindazole Derivatives

Rationale: Unlike 3-halo indazoles which are commercially ubiquitous, 3-methoxy variants often require specific synthesis. The following protocol ensures high regioselectivity.

Reagents:

  • 3-Halo-1H-indazole (Starting material)

  • Methanol (MeOH)

  • Sodium Methoxide (NaOMe) or Pd-catalyst (for cross-coupling)

  • Protecting Group (e.g., Boc) if N1-alkylation is a risk.

Protocol (Nucleophilic Aromatic Substitution):

  • Protection: Dissolve 3-bromo-1H-indazole (1.0 eq) in THF. Add

    
     (2.0 eq) and 
    
    
    
    (1.2 eq).[1] Stir at RT for 18h to obtain 1-Boc-3-bromoindazole .
  • Methoxylation: Under inert atmosphere (

    
    ), combine 1-Boc-3-bromoindazole with NaOMe (5.0 eq) in anhydrous MeOH.
    
    • Note: For unactivated rings, use Copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) catalysis at 110°C.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over

    
    .
    
  • Deprotection: Treat the intermediate with 4N HCl in dioxane/MeOH (1:1) at RT for 2h to yield 3-methoxy-1H-indazole .

  • Validation: Confirm structure via

    
    -NMR (Methoxy singlet 
    
    
    
    ppm).
4.2 Microsomal Stability Assay (Metabolic Liability Test)

Rationale: To verify if the 3-methoxy group is a metabolic liability compared to the 3-halo analog.

Workflow:

  • Incubation: Prepare 1 µM test compound (3-OMe vs 3-Cl) in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL).

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot samples at

    
     min. Quench immediately with ice-cold Acetonitrile containing internal standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time.

    • Success Criterion: 3-Cl analog should show

      
       degradation at 60 min; 3-OMe may show 
      
      
      
      if O-demethylation is dominant.
Mechanistic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the two derivatives.

Metabolic_Pathway Ind_OMe 3-Methoxy Indazole (Potent) CYP CYP450 (Phase I) Ind_OMe->CYP O-Demethylation Ind_Cl 3-Chloro Indazole (Stable) Ind_Cl->CYP Blocked Site Met_OH 3-Hydroxy Indazole (Unstable/Inactive) CYP->Met_OH Stable No Reaction (Maintains Concentration) CYP->Stable Resists Oxidation Met_Gluc O-Glucuronide (Excreted) Met_OH->Met_Gluc Phase II (UGT)

Figure 2: Metabolic Fate Comparison. The 3-methoxy group is a substrate for oxidative dealkylation, whereas the 3-chloro group effectively blocks this pathway.

References
  • Parallels between the chloro and methoxy groups for potency optimization. National Institutes of Health (NIH) / PMC.[1] [Link]

  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (MDPI). [Link]

  • Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics. Nature Scientific Reports.[1] [Link][6]

  • Synthesis of 3-methoxy-1H-indazole derivatives. ResearchGate. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of 1-methyl-1H-indazole and its 2-Methyl Regioisomer

Introduction: The Indazole Problem in Drug Discovery The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, this privileged structure presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Problem in Drug Discovery

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, this privileged structure presents a fundamental and critical challenge during synthesis: N-alkylation. The indazole nucleus possesses two reactive nitrogen atoms, and its alkylation, such as methylation, invariably produces a mixture of two distinct regioisomers: the 1-methyl-1H-indazole (the N1 isomer) and the 2-methyl-1H-indazole (the N2 isomer).[2][3]

While the 1H-tautomer is generally more thermodynamically stable, the kinetic and thermodynamic products can be difficult to control, often resulting in mixtures.[4][5] From a drug development perspective, these are not interchangeable molecules. They possess different three-dimensional shapes, exhibit distinct pharmacological activities, and represent separate intellectual property. Therefore, an unambiguous, robust, and self-validating method for their structural determination is not merely an academic exercise; it is a prerequisite for advancing any research program and a necessity for regulatory submission.

This guide provides an in-depth comparison of the primary analytical techniques used to resolve this isomeric ambiguity. We will move beyond simply listing protocols to explain the causal chemistry behind our experimental choices, establishing a framework for confident structural validation.

The Synthetic Reality: An Inevitable Mixture

The first step in validation is acknowledging the source of the problem. A standard methylation of indazole will almost always necessitate a downstream validation workflow.

Experimental Protocol: Synthesis of Methylated Indazoles
  • Preparation: To a stirred suspension of sodium hydride (NaH, 1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add 1H-indazole (1.0 eq.) portion-wise at 0 °C.

  • Deprotonation: Allow the mixture to stir at room temperature for 30 minutes. The cessation of hydrogen gas evolution indicates the formation of the indazolide anion.

  • Alkylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

This procedure typically yields a crude mixture of 1-methyl-1H-indazole and 2-methyl-1H-indazole, which must then be separated and characterized.[6][7]

Synthesis and Validation Workflow cluster_synthesis Synthesis cluster_analysis Separation & Analysis Indazole 1H-Indazole Reaction Methylation (NaH, CH3I, DMF) Indazole->Reaction Mixture Crude Product: Mixture of N1 and N2 Isomers Reaction->Mixture Separation Chromatographic Separation (HPLC or Column) Mixture->Separation Isomer1 Isolated Isomer A Separation->Isomer1 Isomer2 Isolated Isomer B Separation->Isomer2 Validation Definitive Structural Validation (NMR) Isomer1->Validation Isomer2->Validation

Caption: Key 2D NMR correlations for isomer differentiation.

Part II: Chromatographic & Mass Spectrometric Analysis

Chromatographic techniques are essential for separating the isomers from the reaction mixture and assessing purity, but they are not definitive for structural assignment on their own.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Separation: A GC can effectively separate the two isomers based on subtle differences in their polarity and boiling points. Typically, the more polar 2-methyl isomer will have a slightly longer retention time.

  • Detection: As isomers, both compounds have the exact same mass and will show an identical molecular ion (m/z = 132.07). While their fragmentation patterns under electron ionization (EI) may exhibit minor differences in relative ion abundance, these are often insufficient for confident, de novo identification without a verified reference standard for each isomer. [8][9]

    Compound Hypothetical Retention Time (min) Key MS Fragments (m/z)
    1-methyl-1H-indazole 10.2 132 (M+) , 131, 104, 77

    | 2-methyl-1H-indazole | 10.5 | 132 (M+) , 131, 104, 77 |

Table 3: Representative GC-MS data.

High-Performance Liquid Chromatography (HPLC)
  • Separation: Reverse-phase HPLC is an excellent and highly utilized method for both the analytical separation and, on a larger scale, the preparative purification of the N1 and N2 regioisomers. [10][11]The separation is based on differential partitioning between the nonpolar stationary phase and the polar mobile phase.

  • Protocol: Analytical HPLC Method

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

This method will typically resolve the two isomers into distinct peaks, allowing for quantification of the isomeric ratio and isolation of pure samples for subsequent NMR analysis.

Integrated Workflow and Final Recommendation

The structural validation of N-methylated indazoles is a multi-step process where each technique plays a critical role.

Integrated_Workflow cluster_purification Purification cluster_validation Structural Validation start Indazole Alkylation Reaction Mixture purify Preparative HPLC or Column Chromatography start->purify isoA Pure Isomer A purify->isoA isoB Pure Isomer B purify->isoB nmr_a NMR Analysis of A (1H, 13C, NOESY, HMBC) isoA->nmr_a nmr_b NMR Analysis of B (1H, 13C, NOESY, HMBC) isoB->nmr_b finalA Unambiguous Structure A (e.g., 1-methyl) nmr_a->finalA finalB Unambiguous Structure B (e.g., 2-methyl) nmr_b->finalB

Sources

Validation

Bioisosteric Replacement of Indole with 3-Methoxy-1-Methyl-Indazole: A Technical Guide

Executive Summary: The Strategic Pivot In medicinal chemistry, the indole scaffold is ubiquitous, serving as the core for thousands of bioactive molecules (e.g., tryptophan derivatives, kinase inhibitors). However, the i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Pivot

In medicinal chemistry, the indole scaffold is ubiquitous, serving as the core for thousands of bioactive molecules (e.g., tryptophan derivatives, kinase inhibitors). However, the indole ring often presents specific liabilities: metabolic susceptibility at the C3 position (oxidation), hydrogen bond donor (HBD) limitations at N1, and poor solubility.

The 3-methoxy-1-methyl-indazole moiety represents a sophisticated, non-classical bioisosteric replacement. Unlike a simple nitrogen walk (indole


 indazole), this specific substitution pattern achieves three distinct optimization goals:
  • Metabolic Blockade: The 1-methyl group eliminates N-glucuronidation and locks the tautomeric state.

  • Electronic Modulation: The 3-methoxy group introduces a hydrogen bond acceptor (HBA) vector absent in the parent indole, while retaining the steric bulk of a C3-substituent.

  • Chemical Stability: Unlike 3-methoxyindoles (which are prone to hydrolysis/oxidation to indolinones), 3-methoxyindazoles are chemically stable aromatic systems.

This guide objectively compares the performance of this specific indazole derivative against the parent indole, supported by experimental protocols and physicochemical analysis.[1]

Physicochemical & Electronic Comparison

The following table contrasts the core properties of the parent Indole against the engineered 3-methoxy-1-methyl-indazole scaffold.

Table 1: Comparative Physicochemical Profile[2]
FeatureIndole (Parent)1H-Indazole (Intermediate)3-Methoxy-1-Methyl-Indazole (Optimized)Impact on Drug Design
H-Bond Donor (N1) Yes (Strong)Yes (Weak)No Improves permeability; prevents non-specific binding.
H-Bond Acceptor None (aromatic only)N2 (Weak)N2 + O-Me (Strong) New vector for interaction with hinge regions or solvent.
LogP (Lipophilicity) ~2.1~1.9~2.5 - 2.8 Increased lipophilicity aids membrane crossing but requires solubility monitoring.
pKa (Conjugate Acid) -2.4 (Very weak base)1.3~2.0 Remains neutral at physiological pH; reduced lysosomal trapping.
Metabolic Liability High (C3 oxidation, N1-glucuronidation)Moderate (N-glucuronidation)Low Blocks primary metabolic soft spots.
Tautomerism 1H/3H (1H dominant)1H/2H (Dynamic)Locked (1H) Fixes bioactive conformation; reduces entropy penalty.
Electronic Landscape Analysis

The shift from Indole to Indazole introduces an extra nitrogen at position 2. This lowers the HOMO energy, making the ring less electron-rich and thus less susceptible to oxidative metabolism (e.g., by CYP450). The addition of the 3-methoxy group pushes electron density back into the pyrazole ring, fine-tuning the electrostatic potential to mimic the steric demand of a C3-ethyl or C3-isopropyl group on an indole, but with added polar functionality.

Structural Logic & Signaling Pathway

To visualize how this replacement alters interaction networks, we examine a hypothetical kinase inhibitor binding mode (a common application for this scaffold).

Bioisostere_Logic cluster_props Property Shift Indole Parent Indole Scaffold (Metabolic Soft Spot @ C3) Metabolism CYP450 Oxidation (High Clearance) Indole->Metabolism Susceptible Indazole Indazole Core (Reduced Electron Density) Indole->Indazole N-Walk (Bioisosterism) Target 3-Methoxy-1-Methyl-Indazole (Optimized Lead) Indazole->Target 1. Methylation (Block N1) 2. Methoxylation (Add HBA) Target->Metabolism Resistant Binding Target Protein Pocket (Kinase Hinge/GPCR) Target->Binding Locked Conformation New H-Bond (OMe) Prop1 Delta LogP: +0.6 Target->Prop1 Prop2 t1/2: Increased >2x Target->Prop2

Figure 1: Decision tree illustrating the logical progression from an unstable indole lead to the stabilized 3-methoxy-1-methyl-indazole, highlighting the blockade of metabolic pathways.

Experimental Protocols

To validate this bioisosteric replacement, one must synthesize the core and then test its metabolic stability. Below are the specific, field-proven protocols.

Protocol A: Synthesis of 3-Methoxy-1-Methyl-1H-Indazole

Rationale: Direct C3-alkoxylation of indazole is challenging. The most robust route involves constructing the 3-halo intermediate, followed by nucleophilic displacement and methylation.

Reagents:

  • 1H-Indazole-3-carboxylic acid (Starting Material)[2][3][4]

  • Bromine (

    
    ), NaOH
    
  • Methyl Iodide (

    
    ), 
    
    
    
  • Sodium Methoxide (

    
    ), CuI (Catalyst)
    

Workflow:

  • Hunsdiecker-like Bromination:

    • Dissolve 1H-indazole-3-carboxylic acid in aqueous NaOH (1.1 eq).

    • Add

      
       (1.05 eq) dropwise at 0°C. Stir for 2h.
      
    • Acidify to precipitate 3-bromo-1H-indazole . Yields are typically 85-90%.

  • N1-Methylation (Regiocontrol Step):

    • Dissolve 3-bromo-1H-indazole in DMF.

    • Add

      
       (2.0 eq) and 
      
      
      
      (1.1 eq). Stir at RT for 4h.
    • Note: This favors the 1-methyl isomer over the 2-methyl isomer (approx 8:1 ratio). Separate via column chromatography (Hexane/EtOAc).[2] Isolate 3-bromo-1-methyl-1H-indazole .

  • C3-Methoxylation (Ullmann-type Coupling):

    • Combine 3-bromo-1-methyl-1H-indazole with NaOMe (3.0 eq) in MeOH.

    • Add CuI (10 mol%) and a ligand (e.g., 1,10-phenanthroline).

    • Heat to reflux (80°C) for 12h in a sealed tube.

    • Workup: Filter, concentrate, and purify.

    • Product: 3-methoxy-1-methyl-1H-indazole .[5]

Protocol B: Microsomal Stability Assay (Clearance Validation)

Rationale: This assay quantifies the improvement in metabolic stability compared to the indole parent.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH regenerating system

  • Test Compounds (Indole analog vs. Indazole analog) at 1 µM.

Steps:

  • Pre-incubation: Mix 1 µM test compound with HLM (0.5 mg/mL final) in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard). Centrifuge at 4000g for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .

Expected Outcome:

  • Indole Derivative: Rapid clearance (

    
     min) due to C3-oxidation.
    
  • 3-Methoxy-1-Methyl-Indazole: Extended stability (

    
     min).[6]
    

Synthetic Pathway Visualization

Synthesis_Flow cluster_notes Key Success Factors SM 1H-Indazole-3-COOH Step1 Step 1: Bromination (Br2, NaOH, 0°C) SM->Step1 Int1 3-Bromo-1H-indazole Step1->Int1 Step2 Step 2: N-Methylation (MeI, K2CO3, DMF) Int1->Step2 Int2 3-Bromo-1-methyl-indazole (Separation of 1-Me/2-Me) Step2->Int2 Note1 1. Regioselectivity of N-Methylation is critical. Step2->Note1 Step3 Step 3: C-O Coupling (NaOMe, CuI, 80°C) Int2->Step3 Final 3-Methoxy-1-methyl-indazole Step3->Final Note2 2. CuI catalysis required for unactivated bromide. Step3->Note2

Figure 2: Step-by-step synthetic route for the conversion of indazole acid to the target 3-methoxy-1-methyl ether.

Critical Analysis & Limitations

While the 3-methoxy-1-methyl-indazole scaffold offers superior stability, researchers must be aware of specific trade-offs:

  • Loss of H-Bond Donor: If the original indole NH was critical for binding (e.g., to a backbone carbonyl in the hinge region of a kinase), the 1-methyl group will abolish activity. Mitigation: Ensure the binding pocket has a hydrophobic patch accommodating the methyl group.

  • Solubility: The removal of the NH and addition of methyl/methoxy groups increases LogP significantly (Table 1). This may require formulation optimization or the addition of solubilizing groups (e.g., piperazine tails) elsewhere on the molecule.

  • Synthetic Complexity: Indoles are often commercially available with diverse substitution patterns. 3-alkoxy-indazoles usually require 3-4 synthetic steps, increasing the cost of goods (COGs) in early discovery.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

  • Hu, B., et al. (2013). Scaffold Hopping from Indoles to Indazoles: Discovery of Potent and Selective Inhibitors of Mcl-1.[7][8][9] Bioorganic & Medicinal Chemistry Letters, 23(24), 6667-6671. Link

  • BenchChem. (2025).[10] Metabolic Stability of Indole and Indazole Derivatives. BenchChem Technical Guides. Link[10]

  • Abbassi, M., et al. (2014). 3-Alkoxy-1H-indazoles: Synthesis and Evaluation as Potential Anticancer Agents. European Journal of Medicinal Chemistry, 86, 270-278. Link

Sources

Comparative

A Comparative Guide to Purity Analysis Standards for 3-Methoxy-1-methyl-1H-indazol-5-amine

For researchers, scientists, and professionals in drug development, the meticulous verification of a compound's purity is a cornerstone of reliable and reproducible results. In the synthesis of novel therapeutics and com...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous verification of a compound's purity is a cornerstone of reliable and reproducible results. In the synthesis of novel therapeutics and complex chemical entities, intermediates such as 3-Methoxy-1-methyl-1H-indazol-5-amine serve as critical building blocks. The presence of impurities, even in trace amounts, can have significant downstream effects, impacting reaction yields, biological activity, and safety profiles. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of 3-Methoxy-1-methyl-1H-indazol-5-amine, offering a framework for selecting the most appropriate methodology based on specific analytical objectives.

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide range of biological activities.[1][2][3] The purity of these compounds is therefore of utmost importance. This guide will focus on the two most prevalent and powerful techniques in purity analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and compare their performance based on key validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]

The Critical Role of Purity Analysis

The assurance of purity for a chemical compound like 3-Methoxy-1-methyl-1H-indazol-5-amine is not merely a quality control checkpoint; it is a fundamental requirement for scientific integrity. Potential impurities can arise from various sources, including residual starting materials, byproducts of the synthesis, and degradation products. A comprehensive purity analysis aims to identify and quantify these impurities, providing a complete chemical profile of the substance.

A Comparative Overview of Analytical Techniques

The choice between HPLC and GC-MS for purity analysis is primarily dictated by the physicochemical properties of the analyte and the potential impurities.[7] 3-Methoxy-1-methyl-1H-indazol-5-amine, with its aromatic rings and polar amine and methoxy functional groups, is a non-volatile compound, making HPLC the more suitable primary technique for its analysis. However, GC-MS can be a valuable complementary tool for the detection of volatile impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7]Separation of volatile compounds in the gas phase followed by detection by mass spectrometry.[8]
Analyte Suitability Non-volatile, thermally labile, and polar compounds.[7]Volatile and thermally stable compounds.[8][9]
Primary Application Assay, impurity profiling of non-volatile compounds.Identification and quantification of volatile impurities, residual solvents.[9]
Strengths Versatility, high resolution, and well-established methods.High sensitivity and specificity, definitive identification through mass spectra.[8]
Limitations May require derivatization for some compounds, solvent consumption.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

The following protocols provide a starting point for the purity analysis of 3-Methoxy-1-methyl-1H-indazol-5-amine. Method optimization and validation are crucial for ensuring the reliability of the results.[10][11]

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the quantification of 3-Methoxy-1-methyl-1H-indazol-5-amine and the detection of non-volatile, related impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-Methoxy-1-methyl-1H-indazol-5-amine sample.

  • Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.[13]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[12]

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis spectral analysis).[14]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the detection and identification of volatile impurities and residual solvents.

1. Sample Preparation:

  • Prepare a stock solution of 3-Methoxy-1-methyl-1H-indazol-5-amine in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

  • For headspace analysis of residual solvents, a different sample preparation method would be required.

2. GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[15]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

  • Scan Range: m/z 40-500.

3. Data Analysis:

  • Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantification can be performed using an internal or external standard method.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC System filter->hplc separation Chromatographic Separation hplc->separation detection UV/DAD Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Area % integration->calculation report Purity Report calculation->report

Caption: HPLC analysis workflow for 3-Methoxy-1-methyl-1H-indazol-5-amine.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Solvent weigh_gc->dissolve_gc gcms Inject into GC-MS System dissolve_gc->gcms separation_gc Gas Phase Separation gcms->separation_gc ionization Electron Ionization separation_gc->ionization detection_ms Mass Detection ionization->detection_ms tic Generate Total Ion Chromatogram detection_ms->tic spectra Extract Mass Spectra tic->spectra library_search Library Search (NIST) spectra->library_search report_gc Impurity Identification library_search->report_gc

Caption: GC-MS analysis workflow for volatile impurities in 3-Methoxy-1-methyl-1H-indazol-5-amine.

Performance Comparison

The following table presents a hypothetical but realistic comparison of the expected performance of the two methods for the analysis of 3-Methoxy-1-methyl-1H-indazol-5-amine, based on ICH validation parameters.[4][17][18]

Validation ParameterRP-HPLCGC-MS
Specificity High, based on retention time and UV spectrum.Very high, based on retention time and mass spectrum.
Linearity (r²) > 0.999> 0.995
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) < 1.0%< 5.0%
Limit of Detection (LOD) ~0.01%~0.001% (for volatile analytes)
Limit of Quantitation (LOQ) ~0.03%~0.005% (for volatile analytes)
Robustness Generally good, sensitive to mobile phase pH and composition.Good, sensitive to inlet temperature and oven ramp rate.

Conclusion and Recommendations

For a comprehensive purity assessment of 3-Methoxy-1-methyl-1H-indazol-5-amine, a dual-technique approach is recommended.

  • RP-HPLC should be the primary method for determining the assay and for the detection and quantification of non-volatile, process-related impurities and degradation products. Its versatility and high precision make it ideal for routine quality control.

  • GC-MS serves as an essential complementary technique for the identification and quantification of volatile impurities, such as residual solvents from the synthesis. The high specificity of mass spectrometric detection provides definitive identification of these components.

By integrating the results from both HPLC and GC-MS, researchers and drug development professionals can build a complete and accurate impurity profile for 3-Methoxy-1-methyl-1H-indazol-5-amine. This ensures the quality, safety, and regulatory compliance of the compound, ultimately contributing to the integrity and success of the research and development process.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2).
  • Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubMed. (2023, October 25). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS.
  • MDPI. (2016, July 9). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives.
  • MDPI. (2021, March 10). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • ResearchGate. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS | Request PDF.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION 3 HPLC assays.
  • PubMed. (2005, October 15). Pharmacological properties of indazole derivatives: recent developments.
  • MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Benchchem. A Comparative Guide to the Purity Assessment of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate: HPLC vs. GC-MS.
  • Benchchem. Comparative Guide to HPLC Purity Analysis of 6-Bromo-1-methyl-1h-indazol-4-amine.
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • European Journal of Chemistry. (2021, December 31). Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach.
  • ResearchGate. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

Sources

Safety & Regulatory Compliance

Safety

3-Methoxy-1-methyl-1H-indazol-5-amine proper disposal procedures

Comprehensive Safety and Lifecycle Management Guide: 3-Methoxy-1-methyl-1H-indazol-5-amine As a Senior Application Scientist, I approach chemical lifecycle management not merely as a regulatory hurdle, but as an integral...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Lifecycle Management Guide: 3-Methoxy-1-methyl-1H-indazol-5-amine

As a Senior Application Scientist, I approach chemical lifecycle management not merely as a regulatory hurdle, but as an integral component of experimental design. 3-Methoxy-1-methyl-1H-indazol-5-amine (CAS: 1354225-63-0) is a highly specialized heterocyclic building block, frequently utilized in the synthesis of nicotinamide derivatives targeting Syk-inhibitory activity for the treatment of type I allergy-related diseases[1].

Because it contains both an electron-rich indazole core and a primary amine, its handling and disposal require strict adherence to professional laboratory safety protocols to prevent environmental contamination and ensure personnel safety. This guide outlines the causality behind its physical hazards and provides a self-validating, step-by-step methodology for its proper disposal in a professional research setting.

Chemical Hazard Profile & Quantitative Data

Before implementing a disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams. The presence of the primary amine makes this compound weakly basic and potentially reactive with strong electrophiles or oxidizing agents.

Table 1: Physicochemical and Hazard Summary

ParameterSpecification / ClassificationOperational Implication
Chemical Name 3-Methoxy-1-methyl-1H-indazol-5-amineTarget molecule for disposal.
CAS Registry Number 1354225-63-0[2][3]Essential for accurate waste manifesting.
Molecular Formula C9H11N3OHigh nitrogen content dictates incineration parameters (NOx generation).
Molecular Weight 177.21 g/mol Used for calculating stoichiometric waste neutralization if applicable.
Anticipated GHS Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)[4]Mandates strict PPE (nitrile gloves, safety goggles, lab coat) during handling.
Chemical Incompatibilities Strong oxidizing agents, strong acids, acid chlorides.Critical: Must be segregated from acidic waste streams to prevent exothermic acid-base reactions.

Note: Hazard statements are extrapolated from structurally analogous indazole derivatives (e.g., 3-Methoxy-2-methyl-2H-indazole) due to the specialized nature of this intermediate[4].

The Logic of Disposal: A Self-Validating System

In a professional laboratory, waste disposal is a self-validating system governed by the principle of Chain of Custody and Chemical Compatibility . We do not "destroy" complex heterocycles at the bench; doing so risks incomplete reactions and the generation of uncharacterized, potentially more hazardous byproducts.

Instead, the protocol relies on containment, segregation, and high-temperature thermal destruction . The indazole ring is highly stable. Complete mineralization requires professional high-temperature incineration (>1000°C) equipped with specialized scrubbers to capture the nitrogen oxides (NOx) generated by the combustion of the amine and indazole nitrogens.

Waste Lifecycle Visualization

WasteWorkflow Gen Waste Generation (Solid or Solvent Matrix) Seg Chemical Segregation (Isolate from Acids/Oxidizers) Gen->Seg Evaluate Matrix Cont Primary Containment (HDPE or Amber Glass) Seg->Cont Transfer in Fume Hood Label GHS & RCRA Labeling (Hazard Documentation) Cont->Label Affix immediately Store Satellite Accumulation Area (Secondary Containment) Label->Store Log entry Disp Licensed Waste Contractor (Chain of Custody Manifest) Store->Disp < 90 Days (Typical) Inc High-Temp Incineration (>1000°C + NOx Scrubbers) Disp->Inc Final Destruction

Figure 1: Standard operating workflow for the lifecycle management and destruction of nitrogen-rich heterocyclic waste.

Step-by-Step Disposal Methodology

This protocol is designed for researchers operating within a compliant, professionally equipped laboratory facility.

Phase 1: Segregation and Containment Causality: Amines can react vigorously with acids, and organic powders can form explosive mixtures if combined with oxidizers. Segregation prevents unintended bench-scale reactions.

  • Determine the Waste Matrix: Identify whether the 3-Methoxy-1-methyl-1H-indazol-5-amine is in a solid state (e.g., spent powder, contaminated filter paper) or dissolved in a solvent (e.g., HPLC effluent, reaction mother liquor).

  • Select the Receptacle:

    • For Solids: Use a wide-mouth, high-density polyethylene (HDPE) container.

    • For Liquids: Use an amber glass or heavy-duty HDPE carboy. Ensure the container is chemically compatible with the solvent matrix.

  • Execute Transfer: Perform all transfers inside a certified chemical fume hood to prevent inhalation of airborne particulates. Use a static-free funnel for powders.

Phase 2: Labeling and Documentation Causality: Accurate labeling is the cornerstone of the self-validating safety system. It ensures downstream waste handlers know exactly how to treat the material.

  • Affix the Label: Immediately attach a hazardous waste tag to the container before adding the first drop or grain of waste.

  • Detail the Contents: Write "3-Methoxy-1-methyl-1H-indazol-5-amine" fully. Do not use abbreviations or internal lab codes.

  • Indicate Hazards: Check the boxes for "Toxic" and "Irritant". If dissolved in a flammable solvent (e.g., Methanol, Ethyl Acetate), check "Flammable".

Phase 3: Storage and Final Handover Causality: Prolonged storage of waste increases the risk of container degradation or accidental mixing. Professional incineration guarantees the complete breakdown of the stable C-N bonds.

  • Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the lab. The SAA must have secondary containment (e.g., a spill tray) to catch potential leaks.

  • Environmental Controls: Keep the waste away from direct sunlight, heat sources, and incompatible chemical storage cabinets (e.g., keep away from nitric acid or peroxides).

  • Contractor Handover: Once the container is full, or the regulatory time limit is reached, transfer the waste to the facility's central environmental health and safety (EHS) team. They will manifest the waste to a licensed, commercial hazardous waste disposal facility for high-temperature rotary kiln incineration.

References

  • Google Patents. (2014). CA2861202A1 - Nicotinamide derivatives or salt thereof having syk-inhibitory activity. Retrieved March 3, 2026, from 1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.